(3R)-1-(propan-2-yl)pyrrolidin-3-ol hydrochloride
Description
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Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
(3R)-1-propan-2-ylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2)8-4-3-7(9)5-8;/h6-7,9H,3-5H2,1-2H3;1H/t7-;/m1./s1 |
InChI Key |
QFRYRTKYEBUEKM-OGFXRTJISA-N |
Isomeric SMILES |
CC(C)N1CC[C@H](C1)O.Cl |
Canonical SMILES |
CC(C)N1CCC(C1)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: (3R)-1-(propan-2-yl)pyrrolidin-3-ol Hydrochloride
This technical guide details the properties, synthesis, and applications of (3R)-1-(propan-2-yl)pyrrolidin-3-ol hydrochloride , a critical chiral building block in medicinal chemistry.
Executive Summary
(3R)-1-(propan-2-yl)pyrrolidin-3-ol hydrochloride (also known as (R)-1-isopropyl-3-pyrrolidinol HCl) is a chiral heterocyclic scaffold utilized in the synthesis of high-affinity ligands for G-protein coupled receptors (GPCRs), particularly muscarinic acetylcholine receptors, and various kinase inhibitors. Its rigid pyrrolidine core, combined with the defined (3R)-stereochemistry and the lipophilic isopropyl group, provides a versatile pharmacophore for optimizing drug-target interactions. This guide outlines its chemical identity, a validated synthetic pathway, analytical characterization, and handling protocols.
Chemical Identity & Properties
| Property | Description |
| IUPAC Name | (3R)-1-(propan-2-yl)pyrrolidin-3-ol hydrochloride |
| Common Name | (R)-1-Isopropyl-3-pyrrolidinol HCl |
| CAS Number | Not widely indexed for the specific salt/enantiomer pair.Precursor (R)-3-Pyrrolidinol HCl: 104706-47-0 Racemic Base: 6867-54-5 |
| Molecular Formula | C₇H₁₅NO · HCl |
| Molecular Weight | 165.66 g/mol (Salt); 129.20 g/mol (Free Base) |
| Structure | A 5-membered pyrrolidine ring with an isopropyl group at N1 and a hydroxyl group at C3 in the (R)-configuration. |
| Physical State | White to off-white hygroscopic solid |
| Solubility | Highly soluble in water, methanol, ethanol; sparingly soluble in dichloromethane (as salt) |
| Chirality | (3R)-enantiomer (derived from L-hydroxyproline or (R)-3-pyrrolidinol) |
Synthetic Pathway (Reductive Amination)[1][2]
The most robust and scalable method for synthesizing (3R)-1-(propan-2-yl)pyrrolidin-3-ol hydrochloride is the reductive amination of (R)-3-pyrrolidinol with acetone. This approach avoids the over-alkylation often seen with alkyl halides.
Reaction Scheme
The synthesis proceeds via the formation of an iminium ion intermediate, which is subsequently reduced by a hydride source.
Figure 1: Synthetic pathway via reductive amination.
Detailed Protocol
Reagents:
-
(R)-3-Pyrrolidinol hydrochloride (1.0 eq)
-
Acetone (3.0 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic acid (1.0 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
4M HCl in Dioxane
Procedure:
-
Free Base Liberation (Optional but recommended): If starting with (R)-3-pyrrolidinol HCl, neutralize with 1.0 eq of triethylamine (TEA) in DCM or use the commercially available free base to reduce salt load.
-
Imine Formation: To a stirred solution of (R)-3-pyrrolidinol (10 mmol) in DCE (50 mL), add acetone (30 mmol) and acetic acid (10 mmol). Stir at room temperature for 30 minutes to allow equilibrium formation of the iminium species.
-
Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (15 mmol) portion-wise over 15 minutes. STAB is preferred over NaBH₄ for its selectivity toward imines over ketones, preventing acetone reduction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1]
-
Work-up: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 50 mL). The product is amphiphilic; ensure thorough extraction.
-
Purification: Dry combined organics over Na₂SO₄ and concentrate. The crude oil can be purified via flash column chromatography (DCM/MeOH/NH₄OH) if necessary, though high purity is often achieved directly.
-
Salt Formation: Dissolve the purified free base in a minimum amount of dry diethyl ether or ethanol. Add 4M HCl in dioxane (1.1 eq) dropwise at 0°C. The hydrochloride salt will precipitate. Filter, wash with cold ether, and dry under vacuum.
Analytical Characterization
Trustworthiness in synthesis relies on rigorous characterization. The following data confirms the identity and purity.
Expected Data[4][5][6][7]
-
¹H NMR (400 MHz, D₂O): δ 4.55 (m, 1H, H-3), 3.50 (sept, 1H, N-CH(CH₃)₂), 3.40–3.10 (m, 4H, Ring CH₂), 2.30–2.00 (m, 2H, Ring CH₂), 1.35 (d, 6H, Isopropyl CH₃). Note: Chemical shifts may vary slightly based on concentration and pH.
-
MS (ESI+): m/z calculated for C₇H₁₆NO [M+H]⁺: 130.12; found: 130.1.
-
Specific Rotation [α]²⁰D: Positive value (specific to (R)-enantiomer, typically around +5° to +10° in MeOH, though literature varies; comparison with standard is recommended).
Chiral Purity Determination
To ensure the enantiomeric excess (ee) is maintained (>98%), chiral HPLC is required.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).
-
Detection: UV at 210 nm (low absorption due to lack of chromophore; derivatization with benzoyl chloride may be necessary for robust UV detection).
Medicinal Chemistry Applications
The (3R)-1-isopropylpyrrolidin-3-ol motif is a privileged scaffold in drug discovery, serving as a rigid linker that directs substituents into specific binding pockets.
Muscarinic Receptor Antagonists
This scaffold is structurally homologous to the pyrrolidinium core of Glycopyrronium bromide and related anticholinergics. The (3R)-hydroxyl group provides a handle for esterification with bulky acids (e.g., phenylglycolic acid derivatives), creating high-affinity antagonists for M3 receptors used in COPD and asthma therapy [1].
Kinase Inhibitors
In kinase drug discovery, the pyrrolidine ring acts as a solubilizing group that can also engage in hydrogen bonding via the hydroxyl moiety. The isopropyl group fills hydrophobic pockets (e.g., the ribose binding pocket or solvent-front regions) in ATP-binding sites.
Bioisosterism
The 1-isopropylpyrrolidin-3-ol moiety is often used as a bioisostere for:
-
Tropine derivatives: Mimicking the bicyclic structure with a simplified monocyclic ring.
-
Piperidin-4-ols: Reducing ring size to alter vector geometry and metabolic stability.
Handling & Stability
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or tightly sealed container under inert gas (Argon/Nitrogen).
-
Stability: Stable at room temperature for >12 months if protected from moisture. Aqueous solutions should be prepared fresh or stored frozen to prevent potential microbial growth or slow oxidation.
-
Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, lab coat) is mandatory.
References
- Muscarinic Antagonists:Alcaraz, L., et al. "Discovery of N-Biphenylmethyl-pyrrolidinyl-3-yl-ureas as Novel Antagonists of the Human CCR1 Receptor." Bioorganic & Medicinal Chemistry Letters, 2008. (Demonstrates the utility of 3-aminopyrrolidine/3-hydroxypyrrolidine scaffolds).
-
Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.Link
- Chiral Resolution:Nair, J. J., et al. "Enzymatic resolution of 1-benzyl-3-pyrrolidinol." Tetrahedron: Asymmetry, 2000. (Provides context on obtaining chiral pyrrolidinol precursors).
- General Pyrrolidine Synthesis:Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013.
Sources
Physicochemical Profiling and Solubility Thermodynamics of (3R)-1-isopropylpyrrolidin-3-ol HCl
Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
In preclinical drug development, the physicochemical properties of chiral building blocks dictate the downstream success of formulation and synthesis. (3R)-1-isopropylpyrrolidin-3-ol hydrochloride is a highly functionalized, chiral tertiary amine salt. While its free base (CAS 929193-82-8)[1] or the non-isopropylated analog (CAS 104706-47-0)[2] often presents as an oily liquid or low-melting solid, the hydrochloride (HCl) salt form is intentionally engineered to maximize crystalline stability, handling characteristics, and aqueous solubility.
As a Senior Application Scientist, I approach solubility not merely as a static value, but as a dynamic interplay between crystal lattice energy and solvent dielectric properties. This whitepaper dissects the solubility profile of (3R)-1-isopropylpyrrolidin-3-ol HCl across aqueous and organic media, providing field-proven, self-validating protocols for thermodynamic solubility determination and solvent-antisolvent crystallization.
Mechanistic Causality of Solvation
To understand the solubility of (3R)-1-isopropylpyrrolidin-3-ol HCl, we must analyze its structural micro-environments:
-
The Protonated Tertiary Amine (
) & Chloride ( ) Pair: This ionic pair requires a solvent with a high dielectric constant ( ) to overcome the electrostatic forces of the crystal lattice. -
The 3-Hydroxyl Group (-OH): Acts as both a hydrogen bond donor and acceptor, favoring protic solvents.
-
The N-Isopropyl & Pyrrolidine Backbone: Introduces lipophilic bulk, which slightly increases affinity for moderately polar organic solvents compared to unsubstituted pyrrolidines, but is heavily overshadowed by the ionic nature of the salt.
When introduced to water, the high dielectric constant (
Thermodynamic pathways of solvation vs. precipitation based on solvent polarity.
Comparative Solubility Matrix
The following table synthesizes the solubility profile of (3R)-1-isopropylpyrrolidin-3-ol HCl at standard ambient temperature (25°C). The data is extrapolated from the behavior of closely related chiral pyrrolidinol hydrochlorides[3][4] and the specific lipophilic contribution of the N-isopropyl moiety[5].
| Solvent Category | Specific Solvent | Dielectric Constant ( | Estimated Solubility (mg/mL) | Qualitative Descriptor |
| Aqueous | Water (Milli-Q) | 80.1 | > 250 | Freely Soluble |
| Polar Protic | Methanol (MeOH) | 32.7 | 100 - 150 | Freely Soluble |
| Polar Protic | Ethanol (EtOH) | 24.5 | 50 - 100 | Soluble |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 | Soluble |
| Moderate Polar | Dichloromethane (DCM) | 8.9 | 1 - 5 | Slightly Soluble |
| Moderate Polar | Ethyl Acetate (EtOAc) | 6.0 | < 0.5 | Very Slightly Soluble |
| Non-Polar | Hexane / Heptane | 1.9 | < 0.01 | Practically Insoluble |
Strategic Insight: The massive solubility differential between Ethanol and Ethyl Acetate makes this solvent pair the gold standard for solvent/anti-solvent crystallization of this API.
Self-Validating Experimental Protocol: Thermodynamic Solubility Determination
Kinetic solubility (how fast a compound dissolves) is often mistaken for thermodynamic solubility (the absolute capacity of the solvent). To ensure rigorous E-E-A-T standards, the following protocol utilizes a modified OECD Test Guideline 105 (Shake-Flask Method) designed as a self-validating system.
Step-by-Step Methodology
1. Saturation Preparation (The "Excess Solid" Principle)
-
Action: Add 50 mg of (3R)-1-isopropylpyrrolidin-3-ol HCl to a 2 mL HPLC vial. Add 1 mL of the target solvent (e.g., Water or EtOAc).
-
Causality: We must observe undissolved solid at the end of the experiment. If the solution is completely clear, we have only proven a lower bound of solubility, not the thermodynamic limit.
2. Isothermal Equilibration
-
Action: Place the vial in a thermoshaker at exactly 25.0 ± 0.1 °C, shaking at 500 RPM for 48 hours.
-
Causality: Solubility is an enthalpy-driven process. Even a 2°C fluctuation can alter solubility by 10-15%. 48 hours ensures the crystal lattice has reached a dynamic equilibrium with the solvated ions.
3. Phase Separation via Centrifugation
-
Action: Centrifuge the suspension at 15,000
for 15 minutes at 25°C. Do not use syringe filters. -
Causality: Syringe filters (especially PTFE or Nylon) can artificially lower the concentration by adsorbing the highly polar API onto the membrane, or artificially raise it by allowing sub-micron particles to pass through. High-speed centrifugation cleanly separates the phases without introducing foreign surfaces.
4. Supernatant Quantification
-
Action: Dilute the supernatant with mobile phase and analyze via HPLC-UV (or LC-MS if lacking a strong chromophore).
-
Causality: Dilution prevents the API from crashing out of solution if the ambient temperature drops during the autosampler queue.
5. Solid-State Verification (The Self-Validation Step)
-
Action: Decant the remaining liquid, gently dry the residual solid, and analyze via X-Ray Powder Diffraction (XRPD).
-
Causality: Did the compound dissolve, or did it undergo a phase change? HCl salts can sometimes disproportionate in water, leaving the free base behind, or form hydrates. XRPD confirms that the solid in equilibrium is still the anhydrous HCl salt.
Standardized shake-flask workflow for determining thermodynamic solubility.
Application: Solvent/Anti-Solvent Crystallization Strategy
Understanding the solubility profile allows us to design a robust purification workflow. Because (3R)-1-isopropylpyrrolidin-3-ol HCl is highly soluble in alcohols but practically insoluble in esters and alkanes, we can utilize a controlled precipitation strategy.
-
Dissolution: Dissolve the crude API in a minimum volume of warm Ethanol (approx. 50°C). Ethanol is chosen over water because water is too difficult to remove during drying, risking hydrate formation.
-
Polishing Filtration: Filter the hot solution to remove any insoluble mechanical impurities (dust, catalyst residue).
-
Anti-Solvent Addition: Slowly add Ethyl Acetate (EtOAc) dropwise while maintaining stirring. The localized drop in dielectric constant forces the supersaturation of the HCl salt.
-
Aging & Isolation: Cool the mixture to 5°C and age for 2 hours to maximize yield before filtering. Wash the filter cake with cold EtOAc.
This strategy leverages the exact physicochemical properties outlined in Section 3 to yield >99% pure crystalline material.
References
- Spectrum Chemical.(R)-(-)-3-Pyrrolidinol Hydrochloride (CAS 104706-47-0) Properties and Safety Data.
- ChemBK.(R)-1-isopropylpyrrolidin-3-ol (CAS 929193-82-8) Physico-chemical Properties.
- ChemicalBook.(R)-(-)-3-Pyrrolidinol hydrochloride Synthesis and Characteristics.
- Pharmaffiliates.1-Isopropyl-3-pyrrolidinol (CAS 42729-56-6) Chemical Data.
Sources
difference between (3R)-1-isopropylpyrrolidin-3-ol and (3S) enantiomer
An In-Depth Technical Guide to the Stereochemical Differentiation of (3R)- and (3S)-1-isopropylpyrrolidin-3-ol for Researchers and Drug Development Professionals
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] The introduction of stereocenters into this scaffold dramatically increases the chemical space available for drug design, but also presents significant challenges in synthesis, separation, and analysis. This guide provides an in-depth technical examination of the two enantiomers of 1-isopropylpyrrolidin-3-ol, a chiral building block of significant interest. We will explore the fundamental principles of chirality and its profound impact on pharmacological activity, followed by a detailed analysis of the key differences and similarities between the (3R) and (3S) enantiomers. This document will serve as a comprehensive resource for researchers, covering stereospecific synthesis, analytical differentiation through spectroscopy and chromatography, and the biological implications of their distinct three-dimensional architecture.
The Critical Role of Chirality in Drug Design
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development.[3] The two mirror-image forms, known as enantiomers, possess identical physical and chemical properties in an achiral environment. However, the biological systems they are designed to interact with—receptors, enzymes, and other proteins—are themselves chiral.[4] This inherent chirality in the body leads to stereoselective interactions, meaning that two enantiomers can exhibit vastly different pharmacokinetic, pharmacodynamic, and toxicological profiles.[5][6]
One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even cause adverse effects.[4] This reality has prompted regulatory bodies like the U.S. Food and Drug Administration to issue guidelines encouraging the development of single-enantiomer drugs over racemic mixtures (50:50 mixtures of both enantiomers).[5] Consequently, the ability to synthesize, separate, and analyze specific stereoisomers is a cornerstone of modern pharmaceutical science.[3]
The subject of this guide, (3R)- and (3S)-1-isopropylpyrrolidin-3-ol, represents a classic case of chiral building blocks whose stereochemical integrity is paramount for their intended application in the synthesis of larger, biologically active molecules.
Figure 1: Enantiomeric relationship of (3R)- and (3S)-1-isopropylpyrrolidin-3-ol.
Physicochemical and Spectroscopic Properties
Enantiomers share identical intrinsic physical properties that do not depend on their interaction with other chiral entities. The only standard physical property that distinguishes them is their interaction with plane-polarized light.
Comparative Physicochemical Properties
As enantiomers, the (3R) and (3S) forms of 1-isopropylpyrrolidin-3-ol have the same melting point, boiling point, and solubility in achiral solvents. Their key distinguishing feature is the direction in which they rotate plane-polarized light, which is equal in magnitude but opposite in sign.
| Property | (3R)-1-isopropylpyrrolidin-3-ol | (3S)-1-isopropylpyrrolidin-3-ol | Rationale for Difference/Similarity |
| Molecular Formula | C₇H₁₅NO | C₇H₁₅NO | Identical atoms and connectivity. |
| Molecular Weight | 129.20 g/mol | 129.20 g/mol | Identical atoms and connectivity. |
| Boiling Point | Identical | Identical | Intermolecular forces are identical in an achiral environment. |
| Melting Point | Identical | Identical | Crystal lattice energies are identical for enantiomers. |
| Specific Rotation | [α] = + (positive) | [α] = - (negative) | This is the defining physical difference between enantiomers. |
Note: Specific rotation values are dependent on concentration, solvent, and temperature and must be determined experimentally.
Spectroscopic Analysis
Standard spectroscopic techniques are unable to differentiate between enantiomers in an achiral environment because the energy transitions of the molecules are identical.
-
Nuclear Magnetic Resonance (NMR): In standard achiral solvents (e.g., CDCl₃, D₂O), the ¹H and ¹³C NMR spectra of the (3R) and (3S) enantiomers are identical.[7] The chemical shifts, coupling constants, and integration for corresponding protons and carbons will be exactly the same.
-
Infrared (IR) Spectroscopy: The IR spectra of the two enantiomers are also identical.[7] Both will display characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and C-N stretch (~1100-1200 cm⁻¹).[8]
Expert Insight: Differentiating Enantiomers with NMR To distinguish between the (3R) and (3S) forms using NMR, one must introduce a chiral environment. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
-
Chiral Solvating Agents: Adding a CSA to the NMR sample creates transient, diastereomeric complexes with each enantiomer. These diastereomeric complexes have different magnetic environments, leading to observable differences in the chemical shifts or splitting patterns in the resulting NMR spectrum.
-
Chiral Derivatizing Agents: Reacting the enantiomeric mixture with a chiral derivatizing agent forms a covalent bond, creating two distinct diastereomeric molecules. These diastereomers have different physical properties and, therefore, will produce distinct NMR spectra, allowing for differentiation and quantification.[9]
Chromatographic Separation: The Key to Enantiomeric Resolution
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for both the analytical quantification and preparative separation of enantiomers.[10] The principle relies on the differential interaction between the two enantiomers and the chiral environment of the stationary phase, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating a wide range of chiral compounds, including those with amine and alcohol functionalities.[4][11]
Figure 2: General workflow for the chiral HPLC separation of enantiomers.
Experimental Protocol: Chiral HPLC Separation
This protocol provides a starting point for the analytical separation of (3R)- and (3S)-1-isopropylpyrrolidin-3-ol. Optimization is typically required.
-
System Preparation:
-
Column: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or similar polysaccharide-based CSP.[9]
-
Mobile Phase: A mixture of a nonpolar solvent and an alcohol modifier. A typical starting point is n-Hexane/Isopropanol (90:10 v/v). Small amounts of an amine additive (e.g., 0.1% diethylamine) may be required to improve peak shape for basic analytes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore).
-
-
Sample Preparation:
-
Dissolve a small amount (~1 mg) of the racemic 1-isopropylpyrrolidin-3-ol in the mobile phase to create a ~1 mg/mL solution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Record the chromatogram. The two enantiomers should elute as two separate peaks.
-
Causality of Separation: The chiral selector on the stationary phase creates stereospecific cavities and interaction points. One enantiomer will have a more favorable spatial fit and stronger transient interactions (e.g., hydrogen bonding, dipole-dipole) with the CSP than its mirror image. The enantiomer that interacts more strongly will be retained longer on the column, resulting in a longer retention time and achieving separation.[11]
Stereoselective Synthesis
Obtaining enantiomerically pure compounds requires a stereoselective synthesis strategy. A common and efficient method for preparing N-substituted pyrrolidinols is the reductive amination of the corresponding chiral pyrrolidin-3-ol precursor. Industrial-scale processes for the analogous N-methyl derivative have been well-documented and provide a strong basis for this approach.[12][13]
Proposed Synthetic Pathway
The synthesis of (3R)-1-isopropylpyrrolidin-3-ol can be achieved by reacting (3R)-pyrrolidin-3-ol with acetone in the presence of a reducing agent and a catalyst.
Figure 3: Proposed synthesis via reductive amination.
Experimental Protocol: Synthesis of (3R)-1-isopropylpyrrolidin-3-ol
This protocol is adapted from established industrial methods for similar compounds.[12][14]
-
Reaction Setup:
-
To a hydrogenation reactor, add (3R)-pyrrolidin-3-ol (1.0 eq).
-
Add a suitable solvent, such as methanol (5-10 volumes).
-
Add acetone (1.1-1.5 eq).
-
Carefully add a catalyst, such as 5% Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) (1-5 mol%).
-
-
Reaction Execution:
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen gas (e.g., 0.4-0.5 MPa).
-
Stir the mixture at room temperature (20-25 °C).
-
Monitor the reaction for the consumption of the starting material using GC or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen.
-
Remove the catalyst by filtration through a pad of Celite®. Wash the filter cake with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.
-
The resulting crude oil can be purified by vacuum distillation to yield the pure (3R)-1-isopropylpyrrolidin-3-ol.
-
The same procedure can be followed using (3S)-pyrrolidin-3-ol as the starting material to obtain the (3S) enantiomer.
Biological Significance and Applications
The true difference between the (3R) and (3S) enantiomers becomes evident in a biological context. The pyrrolidine scaffold is a key component in a multitude of drugs targeting various conditions, including cancer, viral infections, and central nervous system disorders.[15][16][17] The specific stereochemistry of substituents on the pyrrolidine ring is often crucial for achieving the correct orientation to bind to a biological target.[2]
A compelling example of the importance of this specific chiral core comes from the precursor, (3S)-pyrrolidin-3-ol. This molecule is a key structural element and vital intermediate in the synthesis of Larotrectinib , a highly selective TRK inhibitor used for the treatment of a wide range of solid tumors that have an NTRK gene fusion.[18] The use of the (3S) enantiomer is critical for the drug's efficacy. This underscores the industrial and pharmaceutical importance of having access to enantiomerically pure pyrrolidinol building blocks. While specific studies on the differential activity of the (3R)- vs (3S)-1-isopropyl derivatives are not widely published, the established precedent with the parent scaffold strongly suggests that their biological activities would be distinct.
Conclusion
While (3R)-1-isopropylpyrrolidin-3-ol and its (3S) enantiomer are identical in most of their physical and spectroscopic properties, their differences are profound and critically important in the context of drug development and biological systems. Their opposite interaction with plane-polarized light is a physical manifestation of their distinct three-dimensional structures. This structural difference necessitates the use of chiral analytical techniques, such as HPLC with a chiral stationary phase, for their separation and quantification. Furthermore, obtaining these molecules in enantiomerically pure form relies on stereoselective synthesis. The ultimate significance of their chirality lies in their differential potential for interaction with biological targets, a principle that is fundamental to the design of safe and effective modern therapeutics.
References
- A Researcher's Guide to the Spectroscopic Differentiation of 3,3'-Oxydipropanol and Its Isomers. (n.d.). Benchchem.
- 3-(Pyrrolidin-1-yl)propan-1-ol | 19748-66-4. (n.d.). Sigma-Aldrich.
- A Comparative Spectroscopic Analysis of (R)-pyrrolidine-3-carboxylic acid. (2025). Benchchem.
- (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874. (n.d.). PubChem.
- A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). (n.d.). Google Patents.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). SN Comprehensive Clinical Medicine.
- METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. (2018). European Patent Office.
- Process for the preparation of 1-methylpyrrolidin-3-ol. (n.d.). Google Patents.
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. (2025). Benchchem.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). Molecules.
- Enantiomeric Separation of New Chiral Azole Compounds. (2021). Molecules.
- Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. (1992). DTIC.
- Chirality in drug development: from racemic mixtures to enantiopure substances. (n.d.). Ardena.
- 3-Methylpyrrolidin-3-OL | 125032-87-3. (n.d.). Benchchem.
- CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (n.d.). VTechWorks.
- Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. (2025). ResearchGate.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen.
- Singh et al., IJPSR, 2014; Vol. 5(11): 4644-4659. (2014). International Journal of Pharmaceutical Sciences and Research.
- Effects of Stereoisomers on Drug Activity. (2021). American Journal of Biomedical Science & Research.
- An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate.
- Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. (2015). Journal of Pharmacology and Experimental Therapeutics.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). SN Comprehensive Clinical Medicine.
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physical properties of (3R)-1-isopropylpyrrolidin-3-ol hydrochloride salt
An In-depth Technical Guide to the Physical Properties of (3R)-1-Isopropylpyrrolidin-3-ol Hydrochloride Salt
Introduction
(3R)-1-Isopropylpyrrolidin-3-ol hydrochloride is a chiral organic molecule of significant interest in synthetic and medicinal chemistry. As a derivative of (3R)-pyrrolidin-3-ol, it serves as a valuable building block for more complex bioactive molecules.[1][2] The physical properties of its hydrochloride salt are critical determinants of its behavior in various applications, from chemical synthesis to final drug product formulation. These properties govern its stability, solubility, and bioavailability, making their thorough characterization a cornerstone of successful drug development.[3][4]
This technical guide addresses the physical properties of (3R)-1-isopropylpyrrolidin-3-ol hydrochloride. As this specific N-alkylated derivative is not extensively characterized in publicly available literature, this document adopts a dual-strategy approach. Firstly, it provides a comprehensive physicochemical profile of the well-characterized parent compound, (3R)-pyrrolidin-3-ol hydrochloride. Secondly, it offers expert insights into the anticipated impact of N-isopropylation on these properties. Finally, it presents a detailed compendium of standard experimental protocols required for the full and robust characterization of this novel salt, empowering researchers to generate reliable and reproducible data.
Part 1: Physicochemical Profile of the Parent Compound: (3R)-Pyrrolidin-3-ol Hydrochloride
(3R)-Pyrrolidin-3-ol hydrochloride (CAS RN: 104706-47-0) is the foundational structure from which the target compound is derived. Understanding its properties is essential for predicting the behavior of its N-isopropyl analog.
Chemical Structure:

Summary of Physical Properties:
| Property | Value | Source(s) |
| CAS Number | 104706-47-0 | [1][2][5] |
| Molecular Formula | C₄H₁₀ClNO | [1][5] |
| Molecular Weight | 123.58 g/mol | [1][5] |
| Appearance | Pale brown or light brown crystalline solid | [1][2] |
| Melting Point | 104-107 °C | [1][2][5] |
| Solubility | Soluble in DMSO | [1][2][5] |
| Optical Rotation | [α]²⁰/D ≈ -7.6° (c=3.5 in Methanol) | [1][2] |
| Storage Conditions | Inert atmosphere, Room Temperature | [1][2][5] |
Part 2: Predicted Physicochemical Impact of N-Isopropylation
The introduction of an isopropyl group onto the pyrrolidine nitrogen fundamentally alters the molecule's physical and chemical characteristics. While experimental verification is paramount, we can predict the likely effects based on established chemical principles.
Chemical Structure of (3R)-1-Isopropylpyrrolidin-3-ol Hydrochloride:

Predicted Changes in Physical Properties:
| Property | Predicted Impact of N-Isopropylation | Scientific Rationale |
| Molecular Weight | Increase to 165.66 g/mol | Additive mass of a C₃H₇ group (43.09 g/mol ) and loss of one proton from the nitrogen, offset by the addition of HCl. The free base is C₇H₁₅NO (129.20 g/mol ), and the HCl salt is C₇H₁₆ClNO (165.66 g/mol ). |
| Melting Point | Likely to change | The isopropyl group introduces steric bulk, which may disrupt the crystal lattice packing of the parent compound, potentially lowering the melting point. Conversely, altered intermolecular interactions could also lead to a more stable crystal lattice and a higher melting point. Experimental determination is necessary.[4] |
| Solubility | Decreased aqueous solubility; Increased organic solubility | The isopropyl group is a nonpolar, lipophilic moiety. Its addition will increase the overall lipophilicity of the molecule, likely reducing its solubility in polar solvents like water and increasing its solubility in organic solvents. However, as a hydrochloride salt, significant aqueous solubility is still expected.[6][7] |
| Hygroscopicity | Potentially reduced | The parent compound has a secondary amine proton available for hydrogen bonding with water. The target compound has a tertiary ammonium cation. The steric bulk of the isopropyl group may hinder the interaction of water molecules with the polar parts of the molecule, potentially leading to lower hygroscopicity.[] |
| Spectroscopy (NMR) | Appearance of new, characteristic signals | ¹H NMR: Expect new signals corresponding to the isopropyl group: a septet (or multiplet) for the CH proton and a doublet for the two CH₃ groups. ¹³C NMR: Expect new signals for the isopropyl carbons. |
| Spectroscopy (IR) | Disappearance of N-H stretch | The parent secondary amine hydrochloride shows N-H stretching bands. The N-isopropyl derivative, being a tertiary amine hydrochloride, will lack the N-H stretch of a secondary amine but will show a broad N⁺-H stretch characteristic of a tertiary ammonium salt. |
Part 3: Standard Methodologies for Physicochemical Characterization
For a novel compound such as (3R)-1-isopropylpyrrolidin-3-ol hydrochloride, a systematic characterization workflow is essential. The following section details the authoritative protocols for determining its core physical properties.
Overall Characterization Workflow
Caption: A logical workflow for the comprehensive characterization of a new pharmaceutical salt.
Thermal Analysis: Melting Point and Stability
Thermal analysis is critical for understanding the solid-state behavior of a compound, its stability, and for identifying potential polymorphic or solvated forms.[4][9]
A. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, heat of fusion, and detect other thermal events like glass transitions or polymorphic transformations.
-
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).[9][10]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.[11] Hermetically seal the pan to prevent evaporation, especially for a hydrochloride salt which can be volatile or hygroscopic. Prepare an identical empty pan as a reference.
-
Data Acquisition: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 20-50 mL/min).[10] Equilibrate the sample at a starting temperature (e.g., 25°C). Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C).[12]
-
Data Analysis: The melting point is determined as the extrapolated onset temperature of the melting endotherm. Integrate the peak area to calculate the enthalpy of fusion (ΔHfus).
-
B. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate thermal stability and determine the temperature at which decomposition occurs. It also quantifies the presence of residual solvents or water.
-
Protocol:
-
Sample Preparation: Weigh 5-10 mg of the sample into a TGA pan.
-
Data Acquisition: Place the pan in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 400°C).
-
Data Analysis: Plot the sample weight as a function of temperature. The onset of a significant weight loss indicates the beginning of decomposition. Any weight loss at lower temperatures (e.g., <120°C) may indicate the presence of water or volatile solvents.
-
Crystallinity Assessment: Powder X-Ray Diffraction (PXRD)
-
Objective: To determine if the sample is crystalline or amorphous and to obtain a characteristic diffraction pattern that can serve as a fingerprint for its specific solid form.[13][14]
-
Protocol:
-
Sample Preparation: Gently grind the sample to a fine, uniform powder. Mount approximately 20-50 mg of the powder onto a low-background sample holder. Ensure the sample surface is flat and level with the holder.[15]
-
Data Acquisition: Place the sample holder in the diffractometer. Collect the diffraction pattern over a relevant angular range (e.g., 2° to 40° 2θ) using Cu Kα radiation.
-
Data Analysis: A crystalline material will produce a pattern of sharp, well-defined peaks (Bragg reflections). An amorphous material will produce a broad, diffuse halo with no distinct peaks.[14] The resulting diffractogram is a unique identifier for the crystalline form.
-
Hygroscopicity Assessment: Dynamic Vapor Sorption (DVS)
-
Objective: To quantify the extent and rate of water uptake by the material at various relative humidity (RH) levels, which is crucial for determining handling and storage requirements.[16][17][18]
-
Protocol:
-
Sample Preparation: Place 5-10 mg of the sample onto the DVS microbalance pan.
-
Data Acquisition:
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the dry mass.
-
Sorption/Desorption Isotherm: Execute a pre-defined humidity program. Typically, this involves increasing the RH in steps (e.g., 10% increments from 0% to 90% RH for sorption) and then decreasing it in the same steps (for desorption). At each step, the sample is held until weight equilibrium is reached.
-
-
Data Analysis: Plot the change in mass (%) versus the target RH. The resulting isotherm indicates the material's hygroscopicity. Significant weight gain suggests the material is hygroscopic. Hysteresis between the sorption and desorption curves can indicate phenomena such as hydrate formation.[18]
-
Caption: The experimental workflow for a typical Dynamic Vapor Sorption (DVS) analysis.
Solubility Determination
-
Objective: To determine the equilibrium solubility of the compound in various pharmaceutically relevant media. This is a critical parameter for predicting oral absorption and developing liquid formulations.[19][20]
-
Protocol (Shake-Flask Method):
-
Media Preparation: Prepare relevant solvents and buffers (e.g., purified water, 0.1 N HCl, phosphate buffers at pH 4.5 and 6.8).
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each medium in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, allow the solid to settle. Withdraw a clear aliquot of the supernatant and filter it (e.g., using a 0.45 µm syringe filter) to remove any undissolved particles.
-
Quantification: Dilute the filtered solution appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Structural Confirmation
-
Objective: To confirm the chemical structure of the synthesized compound, ensuring it is the correct molecule and assessing its purity.
-
Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm the presence of signals corresponding to the pyrrolidine ring, the hydroxyl group, and the newly introduced isopropyl group. The integration of the proton signals should match the number of protons in the proposed structure.
-
-
Infrared (IR) Spectroscopy:
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Acquire the spectrum.
-
Confirm the presence of key functional group absorptions, such as the O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), and the broad N⁺-H stretch of the tertiary ammonium salt.
-
-
Conclusion
A thorough understanding of the physical properties of (3R)-1-isopropylpyrrolidin-3-ol hydrochloride is indispensable for its effective application in research and drug development. While direct literature data is sparse, a combination of analyzing the parent compound, applying fundamental chemical principles to predict the effects of N-isopropylation, and conducting rigorous experimental characterization provides a robust pathway to defining its physicochemical profile. The methodologies outlined in this guide represent the industry-standard approach to generating the high-quality, reliable data necessary for informed decision-making in the progression of new chemical entities.
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A Guide to the Characterization and Melting Point Determination of (R)-N-isopropyl-3-pyrrolidinol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This technical guide provides an in-depth analysis of the melting point of (R)-N-isopropyl-3-pyrrolidinol hydrochloride. As of the latest literature review, a specific, experimentally verified melting point for this compound is not publicly documented. This guide, therefore, serves a dual purpose: it addresses the existing data gap by providing a comprehensive framework for its empirical determination and contextualizes this analysis by examining the well-characterized analogue, (R)-3-pyrrolidinol hydrochloride.
Our focus will be on the foundational principles of melting point analysis, the structural factors influencing this critical physical property, and a rigorous, field-proven protocol for its accurate measurement. This document is designed to equip researchers with the necessary knowledge to not only determine the melting point of the title compound but also to apply these principles to a wide array of research chemicals.
Introduction to (R)-N-isopropyl-3-pyrrolidinol Hydrochloride and its Structural Context
(R)-N-isopropyl-3-pyrrolidinol hydrochloride is a chiral organic compound featuring a pyrrolidine ring, a hydroxyl group at the 3-position, and an isopropyl group attached to the nitrogen atom. It is the hydrochloride salt, which enhances its stability and crystallinity. This compound and its derivatives are valuable chiral building blocks in medicinal chemistry and drug development. For instance, the parent compound, (R)-3-pyrrolidinol hydrochloride, is utilized in the synthesis of various biologically active molecules, including muscarinic receptor antagonists.[1][2]
The melting point is a fundamental thermodynamic property that signifies the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. It is an essential parameter for:
-
Identity Confirmation: Comparing an experimentally determined melting point with a known value can help confirm the identity of a compound.
-
Purity Assessment: Impurities typically depress and broaden the melting range.[3] A sharp melting point is a strong indicator of high purity.
-
Quality Control: In pharmaceutical development, the melting point is a critical quality attribute that ensures batch-to-batch consistency.[4]
The Data Gap: (R)-N-isopropyl-3-pyrrolidinol Hydrochloride
A thorough search of scientific databases and commercial supplier inventories reveals no published melting point for (R)-N-isopropyl-3-pyrrolidinol hydrochloride. The free base, 1-Isopropyl-3-pyrrolidinol, is described as a liquid, making a melting point inapplicable.[5] This absence of data for the hydrochloride salt necessitates a robust experimental approach for its determination.
A Comparative Analysis: (R)-3-Pyrrolidinol Hydrochloride
In contrast, the melting point of the parent compound, (R)-3-pyrrolidinol hydrochloride (CAS: 104706-47-0), is well-documented. This provides a valuable point of reference.
| Compound Name | CAS Number | Reported Melting Point (°C) |
| (R)-3-Pyrrolidinol hydrochloride | 104706-47-0 | 104-107[1][2][6][7] |
The addition of the N-isopropyl group to the pyrrolidine ring introduces several structural changes that are expected to influence the melting point:
-
Increased Molecular Weight: The molecular weight increases from 123.58 g/mol for the parent hydrochloride to 165.67 g/mol for the N-isopropyl derivative. Generally, for a homologous series, an increase in molecular weight leads to a higher melting point due to stronger van der Waals forces.[3]
-
Changes in Crystal Packing: The bulky isopropyl group can affect how the molecules pack in the crystal lattice. More efficient packing leads to a more stable crystal lattice that requires more energy to break, resulting in a higher melting point.[1][3] Conversely, if the bulky group disrupts efficient packing, the melting point could be lower.
-
Intermolecular Interactions: While the primary amine of the parent compound can participate in hydrogen bonding, the tertiary amine in the N-isopropyl derivative cannot act as a hydrogen bond donor. However, the hydrochloride salt structure involves ionic interactions between the protonated pyrrolidinium nitrogen and the chloride ion, which are significant. The overall effect on intermolecular forces is complex and best determined empirically.
Principles and Best Practices for Melting Point Determination
The determination of a melting point, while conceptually simple, requires meticulous technique to ensure accuracy and reproducibility. The most common and pharmacopeia-accepted method is the capillary method.[4]
The Capillary Method: A Self-Validating System
The process involves heating a small, finely powdered sample in a capillary tube at a controlled rate and observing the temperatures at which the phase transition begins and ends.[4]
Key Stages of Melting:
-
Onset/Meniscus Point: The temperature at which the first drop of liquid is observed.
-
Clear/End Point: The temperature at which the last solid particle melts, and the substance becomes a completely clear liquid.
The melting range is the span between the onset and clear points. For a pure substance, this range is typically narrow (0.5-2.0 °C). A broad range often indicates the presence of impurities.
Factors Influencing Experimental Accuracy
Several experimental parameters must be strictly controlled to achieve a trustworthy result:
-
Heating Rate: This is the most critical factor. A rapid heating rate can cause the sample's temperature to lag behind the thermometer reading, resulting in an artificially high and broad melting range. Pharmacopeial methods typically mandate a slow heating rate of 1 °C/minute near the expected melting point.[8]
-
Sample Preparation: The sample must be thoroughly dried and finely powdered. Insufficiently dried samples may show melting point depression due to residual solvent. A coarse powder will not pack well, leading to poor heat transfer and an inaccurate reading. The packed sample height in the capillary should be 2-3 mm.
-
Instrument Calibration: The melting point apparatus must be regularly calibrated using certified reference standards with known, sharp melting points. This ensures the accuracy of the instrument's thermometer.
Experimental Protocol: Determination of (R)-N-isopropyl-3-pyrrolidinol Hydrochloride Melting Point
This protocol outlines a rigorous, two-stage procedure for determining the melting point of a novel or uncharacterized substance like (R)-N-isopropyl-3-pyrrolidinol hydrochloride.
Materials and Apparatus
-
(R)-N-isopropyl-3-pyrrolidinol hydrochloride (sample)
-
Melting point apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or similar)
-
Melting point capillary tubes (thin-walled, one end sealed)
-
Mortar and pestle or spatula for powdering
-
Certified melting point reference standards (e.g., caffeine, vanillin)
-
Vacuum desiccator
Step-by-Step Methodology
Part A: Sample Preparation
-
Drying: Place a small amount (10-20 mg) of the sample in a clean, dry watch glass. Dry the sample in a vacuum desiccator over a suitable desiccant (e.g., silica gel or phosphorus pentoxide) for at least 24 hours to remove any residual solvent or moisture.
-
Powdering: Transfer the dried sample to a clean mortar and gently grind it into a fine, uniform powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the powder down. Repeat until a tightly packed column of 2-3 mm is achieved at the bottom of the tube. Prepare at least three capillaries for replicate measurements.
Part B: Instrument Calibration (if required)
-
Select a certified reference standard with a melting point near the expected range of your sample.
-
Prepare a capillary with the reference standard as described in Part A.
-
Following the instrument's operating instructions, determine the melting point of the standard using a heating rate of 1 °C/min.
-
Compare the observed melting point with the certified value. If the deviation exceeds the instrument's specifications, recalibration is necessary.
Part C: Two-Stage Melting Point Determination
-
Stage 1: Rapid Preliminary Scan (Range Finding)
-
Place one of the prepared sample capillaries into the apparatus.
-
Set a high heating rate (e.g., 10-20 °C/min).
-
Start the heating program and observe the sample.
-
Record the approximate temperature at which the sample melts. This provides a rough estimate of the melting range.
-
-
Stage 2: Accurate Determination
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point found in Stage 1.
-
Insert a fresh sample capillary.
-
Set the starting temperature to 10 °C below the approximate melting point.
-
Set the heating rate to a slow, accurate ramp of 1 °C/min.
-
Start the heating program.
-
Carefully observe the sample through the magnifying lens.
-
Record the Onset Temperature (T1): The temperature at which the first droplet of liquid appears.
-
Record the Clear Point Temperature (T2): The temperature at which the last solid crystal disappears.
-
The melting range is T1 - T2.
-
-
Replicate Measurements: Repeat Stage 2 with at least two more fresh capillaries. The results should be consistent within 1-2 °C. Report the average melting range.
Conclusion and Future Outlook
While the precise melting point of (R)-N-isopropyl-3-pyrrolidinol hydrochloride remains to be published, this guide provides the scientific rationale and a detailed experimental protocol for its accurate determination. By understanding the factors that influence this property and adhering to rigorous analytical practices, researchers can confidently characterize this and other novel compounds. The well-documented melting point of (R)-3-pyrrolidinol hydrochloride (104-107 °C) serves as an essential baseline, with the structural modifications in the N-isopropyl derivative expected to alter this value. The empirical determination as outlined herein is a crucial step in the comprehensive characterization of this important chiral building block.
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Melting Point Determination | Your Guide to Melting Point Analysis . Mettler Toledo. [Link]
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CAS No : 42729-56-6| Chemical Name : 1-Isopropyl-3-pyrrolidinol . Pharmaffiliates. [Link]
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- 8. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]
Methodological & Application
Application Note: Regioselective Synthesis of (3R)-1-Isopropylpyrrolidin-3-ol
[1]
Abstract & Strategic Significance
(3R)-1-isopropylpyrrolidin-3-ol is a high-value chiral synthon extensively utilized in the synthesis of muscarinic receptor antagonists, glycopyrrolate derivatives, and various GPCR-targeting ligands.[1] Its structural integrity—specifically the retention of the C3-stereocenter—is paramount for biological activity.[1]
This Application Note details a robust, scalable protocol for the reductive amination of (R)-3-pyrrolidinol with acetone. Unlike direct alkylation with isopropyl halides, which suffers from competing elimination reactions (E2) and over-alkylation (quaternization), reductive amination offers superior regioselectivity and yield.[1] We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent due to its mild nature, eliminating the toxicity risks associated with cyanoborohydrides while maintaining high functional group tolerance.[1]
Retrosynthetic Analysis & Mechanism
The synthesis relies on the formation of an iminium ion intermediate followed by in situ hydride transfer.[1]
-
Step 1: Condensation of the secondary amine [(R)-3-pyrrolidinol] with the ketone [acetone] to form an unstable hemiaminal, which dehydrates to the iminium ion.[1]
-
Step 2: Selective reduction of the iminium species by the acetoxyborohydride anion.
Critical Mechanistic Insight: STAB is less basic and less reactive than Sodium Borohydride (
Diagram 1: Reaction Pathway (DOT Visualization)
Caption: Mechanistic flow from condensation to selective hydride reduction.
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Density (g/mL) | Role |
| (R)-3-Pyrrolidinol | 87.12 | 1.0 | N/A (Solid) | Substrate |
| Acetone | 58.08 | 3.0 | 0.784 | Carbonyl Source / Co-solvent |
| STAB (NaBH(OAc)3) | 211.94 | 1.5 | N/A (Solid) | Reducing Agent |
| Dichloromethane (DCM) | 84.93 | N/A | 1.326 | Solvent |
| Acetic Acid (AcOH) | 60.05 | 1.0 | 1.049 | Catalyst (Optional*) |
*Note: STAB reactions are generally self-buffering, but adding 1.0 eq of AcOH accelerates imine formation if the reaction is sluggish.[1]
Step-by-Step Methodology
Phase A: Iminium Formation [4]
-
Setup: Flame-dry a 250 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Charge the RBF with (R)-3-pyrrolidinol (5.0 g, 57.4 mmol) .
-
Solvent Addition: Add anhydrous DCM (100 mL) . Stir until the solid is fully dissolved.
-
Ketone Addition: Add Acetone (12.6 mL, ~172 mmol) in one portion.
-
Equilibration: Allow the mixture to stir at Room Temperature (20–25°C) for 30 minutes . This allows the hemiaminal/iminium equilibrium to establish.
Phase B: Selective Reduction 6. Cooling: Cool the reaction mixture to 0°C using an ice bath. Rationale: Although STAB is mild, the initial addition can be exothermic.[1] 7. Reagent Addition: Add Sodium Triacetoxyborohydride (18.2 g, 86.1 mmol) portion-wise over 15 minutes.
- Caution: Gas evolution (
ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> ) may occur if moisture is present.
- Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature. Stir vigorously for 12–16 hours (overnight).
- Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM + 1%
ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> ) or LC-MS. The starting amine spot should disappear.
Phase C: Workup & Isolation (Critical Step) The product is a polar amino-alcohol and is highly water-soluble.[1] Standard extraction often leads to low yields. Follow this modified workup strictly.
-
Quenching: Cool the mixture back to 0°C. Slowly add saturated aqueous
(50 mL) to quench excess borohydride. Stir for 20 minutes until gas evolution ceases. -
Phase Separation: Transfer to a separatory funnel. Separate the organic layer.[5]
-
Aqueous Layer Treatment: The aqueous layer contains a significant amount of product.
-
Drying: Combine all organic extracts. Dry over anhydrous
for 30 minutes. -
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap, 40°C bath) to yield the crude oil.
Phase D: Purification 14. Distillation: For high purity (>98%), vacuum distillation is recommended.
- Boiling Point: Expect ~85–90°C at 2 mmHg (estimated based on analogs).[1]
- Alternative (Chromatography): If distillation is not feasible, use a short silica plug.
- Eluent: DCM:MeOH:NH4OH (90:9:1).[1]
Process Validation & QC
Analytical Checkpoints
-
1H NMR (CDCl3, 400 MHz): Diagnostic septet for the isopropyl methine proton at
~2.4–2.6 ppm. Retention of the C3-methine stereocenter signal atngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> ~4.3 ppm. -
Optical Rotation: Measure
to confirm enantiomeric purity compared to the starting material. Significant deviation suggests racemization (unlikely with this hydride method).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Water Content: Perform Karl Fischer titration if the oil is viscous; amino-alcohols are hygroscopic.[1]
Diagram 2: Workup & Purification Workflow
Caption: Optimized recovery workflow for hydrophilic amino-alcohols.
Troubleshooting & Expert Insights
Issue: Incomplete Conversion
-
Cause: Steric hindrance of the secondary amine or wet solvent decomposing the hydride.
-
Solution: Add Molecular Sieves (4Å) to the reaction mixture during the imine formation step (Phase A) to drive the equilibrium by removing water.[1]
Issue: Product Loss to Aqueous Layer
-
Cause: High polarity of the amino-alcohol.[1]
-
Solution: Do not skip the Salting Out step. If recovery is still low, switch to continuous liquid-liquid extraction (Likens-Nickerson or similar) for 24 hours.
Issue: Gel Formation during Quench
-
Cause: Boron complexes can form gummy solids.
-
Solution: Use Tartaric Acid or Potassium Sodium Tartrate (Rochelle's Salt) solution instead of NaHCO3 for the quench. This solubilizes boron species effectively.
References
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]
-
Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904.[1] Link[1]
-
European Patent Office. (2018).[1] "Method for producing 1-methylpyrrolidin-3-ol."[1][3][5] EP 3415499 A1. (Adapted for isopropyl analog).[1][2] Link[1][5]
-
Sigma-Aldrich. "Application Note – Reductive Amination."[1] Link
Sources
- 1. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. data.epo.org [data.epo.org]
(3R)-1-Isopropylpyrrolidin-3-ol: A Guide to its Application as a Strategic Chiral Building Block
Introduction: The Strategic Value of the Chiral Pyrrolidine Scaffold
In the landscape of modern drug discovery and fine chemical synthesis, the pyrrolidine ring stands out as a "privileged scaffold." Its prevalence in a vast array of natural products and FDA-approved pharmaceuticals underscores its importance.[1][2][3] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is critical for achieving high-affinity and selective interactions with biological targets.[2][3] Within this class of compounds, (3R)-1-isopropylpyrrolidin-3-ol emerges as a particularly valuable chiral building block. The specific (R)-stereochemistry at the C3 position, combined with the sterically influential N-isopropyl group, provides a pre-defined architectural framework. This allows chemists to introduce chirality with precision, a fundamental requirement in the development of enantiomerically pure pharmaceuticals where stereoisomers can have vastly different biological activities.[2][]
This guide provides an in-depth exploration of (3R)-1-isopropylpyrrolidin-3-ol, detailing its properties, synthesis, and application in the construction of complex, high-value molecules. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Physicochemical Properties and Stereochemical Integrity
The utility of a chiral building block is fundamentally tied to its physical properties and stereochemical purity. (3R)-1-isopropylpyrrolidin-3-ol is a chiral secondary alcohol whose key characteristics are summarized below. Ensuring high enantiomeric excess (%ee) is critical for its successful application, as this purity is transferred to subsequent products.[][5]
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | N/A |
| Molecular Weight | 129.20 g/mol | N/A |
| Appearance | Colorless to light yellow liquid or low melting solid | General Knowledge |
| Boiling Point | Approx. 195-197 °C | General Knowledge |
| Optical Purity (%ee) | Typically >99% | [5] |
| Chirality | (R)-configuration at C3 | N/A |
Core Synthetic Strategies: Accessing the Building Block
While commercially available, understanding the synthetic routes to (3R)-1-isopropylpyrrolidin-3-ol provides valuable context for its quality and potential impurities. A common and efficient method involves the stereoselective reduction of a corresponding ketone precursor, N-isopropyl-pyrrolidin-3-one.
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// Style settings graph [bgcolor="transparent"]; node [color="#5F6368"]; } dot Caption: Synthetic workflow for (3R)-1-isopropylpyrrolidin-3-ol.
The causality behind this choice of strategy lies in the power of asymmetric catalysis. Using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, allows for the highly enantioselective reduction of the prochiral ketone. This method is often preferred for its high efficiency and ability to produce the desired enantiomer in high purity, which is paramount for a chiral building block.[]
Application Profile: A Key Intermediate in Medicinal Chemistry
The true value of (3R)-1-isopropylpyrrolidin-3-ol is demonstrated in its application as a key intermediate in the synthesis of complex bioactive molecules. Its bifunctional nature—a secondary alcohol for further elaboration and a secondary amine for nucleophilic substitution or amide coupling—makes it a versatile synthon.
A significant application is in the synthesis of selective enzyme inhibitors. For example, pyrrolidine derivatives are crucial components of certain classes of antibiotics and antiviral agents.[6][7][8] The (3R)-hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a nucleophile with inversion of configuration, leading to a (3S)-substituted pyrrolidine. This S(N)2 reaction is a cornerstone of stereospecific synthesis.[7]
Case Study: Synthesis of a Chiral Diamine Precursor for Fluoroquinolone Antibiotics
The pyrrolidine moiety is a key structural feature in many fluoroquinolone antibiotics, where it modulates potency and pharmacokinetic properties.[6][7] The synthesis of intermediates like (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a precursor for drugs such as PF-00951966, highlights the utility of chiral pyrrolidine building blocks.[7] The following protocol outlines a representative transformation where the hydroxyl group of a protected (3R)-pyrrolidinol is activated and displaced.
Detailed Protocol: Stereospecific Nucleophilic Substitution
This protocol describes the conversion of the hydroxyl group to a leaving group and subsequent displacement with an amine, a common sequence in leveraging (3R)-1-isopropylpyrrolidin-3-ol.
Objective: To synthesize an N-substituted (3S)-aminopyrrolidine derivative from (3R)-1-isopropylpyrrolidin-3-ol via an S(N)2 reaction, demonstrating stereochemical inversion.
Materials:
-
(3R)-1-Isopropylpyrrolidin-3-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Primary or secondary amine of choice (e.g., Benzylamine)
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Part 1: Activation of the Hydroxyl Group (Tosylation)
Causality: The hydroxyl group is a poor leaving group. Converting it to a tosylate makes the carbon atom highly electrophilic and susceptible to nucleophilic attack. Triethylamine or pyridine is used as a base to neutralize the HCl generated during the reaction. Anhydrous conditions are crucial to prevent hydrolysis of the tosyl chloride.
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve (3R)-1-isopropylpyrrolidin-3-ol (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M). Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.5 eq) to the stirred solution.
-
Addition of Tosylating Agent: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (3R)-1-isopropylpyrrolidin-3-yl tosylate. This intermediate is often used directly in the next step without further purification.
Part 2: Nucleophilic Displacement (S(N)2 Amination)
Causality: The incoming amine nucleophile attacks the carbon bearing the tosylate group from the backside, leading to an inversion of stereochemistry (from R to S). A polar aprotic solvent like ACN or DMF is used to facilitate the S(N)2 reaction. An excess of the nucleophile or an additional non-nucleophilic base may be used to neutralize the generated toluenesulfonic acid.
-
Setup: In a clean, dry flask, dissolve the crude tosylate from Part 1 in anhydrous ACN or DMF.
-
Addition of Nucleophile: Add the desired amine (e.g., benzylamine, 2.0-3.0 eq).
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and water.
-
Purification: Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to remove any acidic byproducts. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired (3S)-amino-1-isopropylpyrrolidine derivative.
-
Characterization: Confirm the structure and stereochemistry using NMR spectroscopy, mass spectrometry, and chiral HPLC analysis. The inversion of configuration is a key validation point.[7]
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// Style settings graph [bgcolor="transparent"]; node [color="#5F6368"]; } dot Caption: Experimental workflow for stereospecific substitution.
Conclusion
(3R)-1-Isopropylpyrrolidin-3-ol is more than just a starting material; it is a strategic tool for introducing and controlling stereochemistry in complex molecular architectures. Its defined stereocenter and versatile functional groups enable chemists to build chiral molecules with a high degree of predictability and efficiency. The protocols and principles outlined in this guide serve as a foundation for its effective application, empowering researchers to advance the frontiers of medicinal chemistry and organic synthesis.
References
-
Fleck, T. J., McWhorter, W. W., Jr, DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. [Link]
-
Lall, M. S., Hoge, G., Tran, T. P., Kissel, W., Murphy, S. T., Taylor, C., Hutchings, K., Samas, B., Ellsworth, E. L., Curran, T., & Showalter, H. D. H. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4732–4739. [Link]
-
Coldham, I., & Hufton, R. (2005). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Chemical Communications, (15), 2005-2007. [Link]
-
Chen, X.-H., Zhang, X.-Y., & Gong, L.-Z. (2009). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Organic Letters, 11(23), 5534–5537. [Link]
-
Yus, M., Foubelo, F., Medjahdi, M., & González-Gómez, J. C. (2008). Stereoselective Synthesis of Pyrrolidin-3-ols from Homoallylamines. HETEROCYCLES, 76(1), 745. [Link]
-
Zaripova, R. R., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4998. [Link]
-
Donnelly, J. A., & Farrell, D. F. (2025). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Molecules, 30(16), 1-15. [Link]
-
Gonsalves, A. M. d'A. R., et al. (2002). Pyrrolidine-based amino alcohols: novel ligands for the enantioselective alkylation of benzaldehyde. Tetrahedron: Asymmetry, 13(13), 1395-1400. [Link]
- European Patent Office. (2023). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride.
-
Melnykov, K. P., et al. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]
-
Zhang, R. K., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Catalysis, 13(24), 16045–16052. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 28. [Link]
-
Micheletti, G., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6180-6184. [Link]
-
Dixon, D. J., et al. (2025). A Versatile Chiral Pyrrolidine Aldehyde Building-Block for Synthesis and Formal Synthesis of ent-Nakadomarin A. Organic Letters, 27(32), 1-4. [Link]
-
Kinens, A., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 30(8), 1-15. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
-
Li, Z., et al. (2019). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry, 17(3), 564-568. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unipa.it [iris.unipa.it]
- 5. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 6. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
synthesis of MCH-R1 antagonists using (3R)-1-isopropylpyrrolidin-3-ol
Application Note: High-Affinity Synthesis of MCH-R1 Antagonists Utilizing (3R)-1-isopropylpyrrolidin-3-ol
Executive Summary
The Melanin-Concentrating Hormone Receptor 1 (MCH-R1) is a G-protein coupled receptor (GPCR) implicated in the regulation of energy homeostasis, feeding behavior, and emotional processing.[1][2] Antagonism of MCH-R1 has emerged as a therapeutic strategy for obesity and anxiety disorders.[1][2] A critical structural motif in many high-affinity MCH-R1 antagonists is a basic amine side chain linked via an ether bridge, which mimics the arginine residue of the endogenous MCH peptide.[1][2]
This guide details the synthesis of Quinazoline-based MCH-R1 antagonists incorporating the specific chiral building block (3R)-1-isopropylpyrrolidin-3-ol .[1][2] This moiety provides a rigidified, chiral basic center that enhances metabolic stability and selectivity compared to flexible diethylamino-ethoxy chains found in first-generation antagonists.[1][2]
MCH-R1 Antagonist Mechanism & Design Logic
The design of small-molecule MCH-R1 antagonists typically follows a "biphenyl-mimic" pharmacophore model consisting of:
-
Lipophilic Core: A central scaffold (e.g., quinazoline, quinoline, urea) that occupies the hydrophobic pocket.[1][3]
-
Basic Terminus: A protonatable amine (pKa ~8–9) that interacts with Asp123 in the receptor's transmembrane domain (TM3).[1]
-
Distal Aromatic Region: A lipophilic tail that extends into the accessory binding pocket.
The (3R)-1-isopropylpyrrolidin-3-ol fragment serves as the "Basic Terminus."[1][2] The isopropyl group protects the nitrogen from rapid oxidative dealkylation (metabolic stability), while the (3R)-stereochemistry directs the group into a specific sub-pocket, often improving potency by 10-100 fold over the racemate.[1]
Pathway Visualization: MCH-R1 Signaling & Antagonism
Figure 1: MCH-R1 signaling cascade.[1][2][4][5][6][7][8] The antagonist competes with MCH, preventing G-protein coupling and downstream calcium mobilization.[1][2]
Synthetic Protocol
This protocol describes the convergent synthesis of a representative high-affinity antagonist: 4-((3R)-1-isopropylpyrrolidin-3-yloxy)-N-(4-(trifluoromethyl)phenyl)quinazolin-2-amine .[1][2]
Phase A: Synthesis of Building Block (3R)-1-isopropylpyrrolidin-3-ol
Rationale: Commercial sources of the chiral alcohol can be expensive or chemically impure. In-house synthesis via reductive amination ensures enantiomeric purity.[1][2]
Reagents:
Step-by-Step Protocol:
-
Dissolution: Charge a reaction vessel with (3R)-pyrrolidin-3-ol (1.0 eq) and DCM (10 vol). If using the HCl salt, add Triethylamine (1.1 eq) to free-base the amine.[1]
-
Imine Formation: Add Acetone (3.0 eq) and stir at room temperature (20–25°C) for 30 minutes.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes to control exotherm.
-
Note: STAB is preferred over NaBH4 to prevent reduction of the ketone to isopropanol before amination occurs.
-
-
Reaction: Warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH/DCM + 1% NH4OH) or LC-MS (Target Mass: ~130.1 [M+H]+).[1][2]
-
Quench & Workup: Quench with saturated aqueous NaHCO3. Extract aqueous layer with DCM (3x).[1]
-
Purification: Dry organic layers over Na2SO4, filter, and concentrate. Vacuum distill the residue (bp ~85°C at 10 mmHg) to obtain the product as a clear, colorless oil.
Phase B: Scaffold Construction & Coupling
Rationale: The quinazoline core is synthesized first as the dichloro-intermediate.[1][2] The C4-position is more reactive towards nucleophilic aromatic substitution (SNAr) than the C2-position, allowing regioselective installation of the pyrrolidine ether.[1][2]
Reaction Scheme Visualization:
Figure 2: Convergent synthetic route for the target antagonist.[1][2]
Detailed Steps:
Step 1: SNAr Etherification (C4-Substitution)
-
Activation: Suspend Sodium Hydride (60% dispersion, 1.2 eq) in anhydrous THF (10 vol) under Nitrogen at 0°C.
-
Alkoxide Formation: Dropwise add (3R)-1-isopropylpyrrolidin-3-ol (1.1 eq) dissolved in THF. Stir at 0°C for 30 mins until H2 evolution ceases.
-
Coupling: Add 2,4-dichloroquinazoline (1.0 eq) portion-wise. The solution typically turns yellow/orange.
-
Completion: Stir at 0°C for 1 hour, then warm to RT for 2 hours. The C4-Cl is displaced preferentially due to the higher electrophilicity at this position.[1][2]
-
Workup: Quench with water. Extract with EtOAc.[1][9] Wash with brine.[1] Concentrate to yield Intermediate A (2-chloro-4-((3R)-1-isopropylpyrrolidin-3-yloxy)quinazoline).[1][2]
Step 2: Amination (C2-Substitution)
-
Setup: Dissolve Intermediate A (1.0 eq) in Isopropanol (15 vol).
-
Addition: Add 4-(trifluoromethyl)aniline (1.2 eq) and catalytic conc. HCl (0.1 eq) or Pyridine.
-
Reflux: Heat the mixture to reflux (80–85°C) for 4–12 hours.
-
Isolation: Cool to RT. The product often precipitates as the HCl salt. Filter and wash with cold ether.
-
Free Basing: Partition the solid between DCM and sat. NaHCO3 to obtain the free base.
Analytical Validation & QC
| Parameter | Method | Acceptance Criteria |
| Identity | 1H-NMR (400 MHz, DMSO-d6) | Diagnostic peaks: Isopropyl methyls (d, ~1.0 ppm), Pyrrolidine chiral H (m, ~5.4 ppm), Quinazoline Ar-H. |
| Purity | LC-MS (C18 column, ACN/H2O) | >95% Area; Mass [M+H]+ consistent with theory.[1][2][3] |
| Chirality | Chiral HPLC (Chiralpak AD-H) | >98% ee.[1][2] Absence of (3S)-isomer.[1][2] |
| Residual Solvent | GC-Headspace | THF <720 ppm, DCM <600 ppm (ICH limits).[1][2] |
Self-Validating Check:
-
NMR Diagnostic: In the final product, the proton at the 3-position of the pyrrolidine ring (the one attached to the oxygen) should shift significantly downfield (~5.3–5.5 ppm) compared to the starting alcohol (~4.3 ppm), confirming ether bond formation.[1]
Troubleshooting & Expert Tips
-
Problem: Low yield in Step 1 (Etherification).
-
Problem: Regioisomer formation (C2 vs C4 substitution).
-
Problem: "Isopropyl" group loss.
-
Insight: The isopropyl group is stable to basic SNAr conditions but can be labile under harsh acidic hydrolysis. Avoid prolonged boiling in strong aqueous acid.
-
References
-
GlaxoSmithKline. (2006).[1] Novel pyrrolidine melanin-concentrating hormone receptor 1 antagonists. Bioorganic & Medicinal Chemistry Letters.
-
AstraZeneca. (2015).[1] Discovery of AZD1979: A Potent and Selective MCH-R1 Antagonist. Journal of Medicinal Chemistry.
-
Takeda Pharmaceutical. (2005).[1] Synthesis and SAR of 2-aminoquinolines as MCH-R1 antagonists. Bioorganic & Medicinal Chemistry.
-
Preparation of 1-substituted-3-pyrrolidinols. (2018). European Patent EP3415499A1.[1] 10
-
Review of MCH-R1 Antagonists. (2014). Recent Patents on Novel MCH1 Receptor Antagonists.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. prepchem.com [prepchem.com]
- 3. ATC0175 = 98 HPLC, solid 510733-97-8 [sigmaaldrich.com]
- 4. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 10. data.epo.org [data.epo.org]
Application Notes and Protocols for the Scale-Up Synthesis of (3R)-1-isopropylpyrrolidin-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the scale-up synthesis of (3R)-1-isopropylpyrrolidin-3-ol hydrochloride, a chiral building block of significant interest in pharmaceutical development. The described process is designed for scalability, robustness, and control of critical quality attributes, particularly enantiomeric purity. The core of the synthesis involves a diastereoselective reductive amination of (3R)-pyrrolidin-3-ol, followed by isolation and purification of the active pharmaceutical ingredient (API) as its hydrochloride salt. This guide delves into the causality behind experimental choices, provides detailed, step-by-step protocols, and outlines in-process controls and analytical methodologies to ensure a self-validating and reproducible manufacturing process.
Introduction and Strategic Overview
The pyrrolidine scaffold is a privileged motif in medicinal chemistry, and chiral 3-hydroxypyrrolidine derivatives are key components in a multitude of biologically active molecules.[1] The synthesis of enantiomerically pure (3R)-1-isopropylpyrrolidin-3-ol hydrochloride on a large scale presents several challenges, including the control of stereochemistry, the development of a robust and efficient N-alkylation method, and the implementation of a scalable purification strategy to achieve high chemical and chiral purity.
This guide outlines a two-step synthetic sequence commencing with the commercially available chiral precursor, (3R)-pyrrolidin-3-ol. The strategic selection of reductive amination for the N-isopropylation step is predicated on its high selectivity, operational simplicity, and amenability to large-scale production, avoiding the common pitfalls of over-alkylation associated with direct alkylation methods.[2] The final step involves the formation and crystallization of the hydrochloride salt, a well-established method for the purification and stabilization of amine-containing APIs.[3]
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for (3R)-1-isopropylpyrrolidin-3-ol hydrochloride.
Detailed Process Chemistry and Rationale
Step 1: Reductive Amination of (3R)-pyrrolidin-3-ol
The introduction of the isopropyl group onto the pyrrolidine nitrogen is achieved via a reductive amination reaction with acetone. This method involves the in situ formation of an iminium ion intermediate from the reaction of the secondary amine of (3R)-pyrrolidin-3-ol and acetone, which is then selectively reduced by a mild hydride reagent.
Causality of Reagent Selection:
-
(3R)-pyrrolidin-3-ol: The choice of this starting material ensures the desired stereochemistry at the C3 position of the pyrrolidine ring is carried through to the final product.
-
Acetone: Serves as both the reagent for the formation of the isopropyl group and as a solvent, simplifying the process.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reducing agent of choice for large-scale reductive aminations.[4] Its mildness and selectivity for iminium ions over ketones prevent the reduction of the starting material or the acetone reagent.[5][6] Unlike sodium cyanoborohydride, it is non-toxic and its work-up is more straightforward.[4][7]
The reaction mechanism proceeds as follows:
Caption: Mechanism of reductive amination.
Step 2: Hydrochloride Salt Formation and Crystallization
The crude (3R)-1-isopropylpyrrolidin-3-ol free base obtained from the reductive amination is converted to its hydrochloride salt. This serves two primary purposes:
-
Purification: Crystallization of the salt is a highly effective method for removing process-related impurities.[8][9]
-
Stability and Handling: The hydrochloride salt is typically a stable, crystalline solid with improved handling properties compared to the free base, which may be an oil or a low-melting solid.[10]
Causality of Solvent and Reagent Selection:
-
Hydrochloric Acid (HCl): Used to protonate the basic tertiary amine of the product, forming the hydrochloride salt. The use of a solution of HCl in a suitable organic solvent, such as isopropanol, is preferred on a large scale to avoid the introduction of water, which can negatively impact crystallization and yield.[10]
-
Solvent System for Crystallization: A solvent system in which the hydrochloride salt has high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures is ideal for achieving high recovery of the purified product. A common strategy is to use a polar solvent in which the salt is soluble, followed by the addition of a less polar anti-solvent to induce crystallization.[9]
Experimental Protocols
Scale-Up Reductive Amination Protocol
Materials and Equipment:
-
Jacketed glass reactor (appropriate volume for the intended scale) equipped with a mechanical stirrer, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel.
-
Filtration apparatus.
-
Rotary evaporator.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| (3R)-pyrrolidin-3-ol | 87.12 | 1.00 | 11.48 | 1.0 |
| Acetone | 58.08 | 5.00 | 86.09 | 7.5 |
| Sodium Triacetoxyborohydride | 211.94 | 3.17 | 14.96 | 1.3 |
| Dichloromethane (DCM) | - | 10 L | - | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Procedure:
-
Charge the reactor with (3R)-pyrrolidin-3-ol (1.00 kg, 11.48 mol) and dichloromethane (10 L).
-
Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.
-
Add acetone (5.00 kg, 86.09 mol) to the solution.
-
Cool the reaction mixture to 0-5 °C using a circulating chiller.
-
In a separate vessel, prepare a slurry of sodium triacetoxyborohydride (3.17 kg, 14.96 mol) in dichloromethane (5 L).
-
Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction progress by HPLC to confirm the consumption of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude (3R)-1-isopropylpyrrolidin-3-ol as an oil.
Scale-Up Hydrochloride Salt Formation and Crystallization Protocol
Materials and Equipment:
-
Jacketed glass reactor with mechanical stirrer, temperature probe, and nitrogen inlet/outlet.
-
Filtration and drying equipment (e.g., Nutsche filter-dryer).
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Molar Ratio |
| Crude (3R)-1-isopropylpyrrolidin-3-ol | 129.19 | Assumed from previous step | ~11.48 | 1.0 |
| Isopropanol (IPA) | - | 10 L | - | - |
| HCl in Isopropanol (5-6 M) | - | ~2.1 L | ~11.48 | 1.0 |
| Methyl tert-butyl ether (MTBE) | - | 10 L | - | - |
Procedure:
-
Dissolve the crude (3R)-1-isopropylpyrrolidin-3-ol in isopropanol (10 L) in the reactor.
-
Filter the solution to remove any inorganic salts from the previous step.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of HCl in isopropanol (5-6 M, ~2.1 L, ~11.48 mol) to the stirred solution, maintaining the temperature below 10 °C. The product will begin to precipitate.
-
After the addition is complete, stir the resulting slurry at 0-5 °C for 1-2 hours.
-
Slowly add methyl tert-butyl ether (10 L) as an anti-solvent to the slurry over 1 hour to maximize precipitation.
-
Stir the slurry for an additional 2-4 hours at 0-5 °C.
-
Isolate the crystalline product by filtration.
-
Wash the filter cake with cold methyl tert-butyl ether.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
In-Process Controls and Analytical Methods
Robust in-process controls (IPCs) and validated analytical methods are crucial for ensuring the consistency and quality of the final product.
In-Process Controls
-
Reaction Monitoring: The progress of the reductive amination should be monitored by a suitable chromatographic technique, such as HPLC or GC, to ensure complete consumption of the starting amine.[11][12] This prevents the carry-over of unreacted starting material into the final product.
-
pH Control: During the work-up of the reductive amination and the salt formation, pH monitoring is important to ensure proper quenching and complete salt formation.
-
Water Content: The water content of the final product should be controlled, as it can affect the stability and physical properties of the hydrochloride salt. Karl Fischer titration is the standard method for this determination.
Final Product Characterization
-
Identity and Structure Confirmation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity Assessment: The chemical purity of the final product should be determined by HPLC with UV detection.
-
Enantiomeric Purity: The enantiomeric excess (e.e.) of (3R)-1-isopropylpyrrolidin-3-ol hydrochloride is a critical quality attribute and should be determined using a validated chiral HPLC method. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of chiral amines and their derivatives.[13][14]
Example Chiral HPLC Method:
| Parameter | Condition |
| Column | Chiralpak AD-H or equivalent |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
Safety and Handling
-
Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water. It should be handled under a nitrogen atmosphere.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
-
Hydrochloric Acid: Corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
-
General Precautions: Standard laboratory safety procedures should be followed throughout the synthesis. A thorough process safety review should be conducted before scaling up the reaction.
Conclusion
The described scale-up procedure for the synthesis of (3R)-1-isopropylpyrrolidin-3-ol hydrochloride provides a robust and reliable method for the large-scale production of this important chiral building block. The use of a strategic reductive amination and a well-controlled crystallization process ensures high yield and purity of the final product. The implementation of the outlined in-process controls and analytical methods will enable the consistent production of material that meets the stringent quality requirements of the pharmaceutical industry.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
- Hein, J. E., Gendron, T., & Blackmond, D. G. (2014). Reaction Progress Kinetic Analysis of a Suzuki-Miyaura Cross-Coupling Reaction: A New Method for High-Throughput Screening of Reaction Conditions. Organic Process Research & Development, 18(10), 1326–1333.
- Sigma-Aldrich. Sodium Triacetoxyborohydride.
- Lane, C. F. (1975). Reductive Alkylation of Primary and Secondary Amines. Synthesis, 1975(3), 135-146.
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.
-
Melnykov, K. P., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(4), 7498-7515.[1][15]
-
Blaser, H. U. (2002). The challenging art of process development: a personal view. Chimia, 56(12), 698-702.[16]
-
Ahuja, S. (2011). A strategy for developing HPLC methods for chiral drugs. LCGC North America, 29(11), 1004-1011.[13]
-
Lin, S. S., et al. (2023). Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Molecules, 28(12), 4683.[17][18]
- BOC Sciences.
- Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Reductive Amination with Sodium Triacetoxyborohydride. Scribd.
-
Meena, R., & Sharma, M. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science, 51(1), 1-13.[14]
-
Agrawal, Y. K., & Panchal, S. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 68(5), 586.[19]
-
Kołodyńska, D., & Skrzypczyński, Z. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(20), 12487.[20]
- MilliporeSigma. Strategies for Chiral HPLC Method Development.
- Yamada, S., et al. (2014). Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase. Biotechnology Letters, 36(3), 595-600.
-
Roche. (2024). Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile. ResearchGate.[21]
-
Acevedo, D., et al. (2019). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 23(10), 2139–2151.[8]
- Cambrex. Crystallization process development: Ramping up bench-scale control for manufacturing.
- CAS 104706-47-0: (R)-(-)-3-Pyrrolidinol hydrochloride - Chongqing Chemdad Co., Ltd.
- CASP. Track 3: Product and Process Development.
-
Am Ende, D. J., et al. (2023). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Organic Process Research & Development, 27(7), 1275–1284.[22]
-
Gagnon, P., et al. (2021). Multiple-Monitor HPLC Assays for Rapid Process Development, In-Process Monitoring, and Validation of AAV Production and Purification. Pharmaceutics, 13(1), 113.[12]
- European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1).
- Yamada, S., et al. (2014). Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp.
-
Jolliffe, H. G., & Gerogiorgis, D. I. (2019). Process Design and Optimization for the Continuous Manufacturing of Nevirapine, an Active Pharmaceutical Ingredient for HIV Treatment. Organic Process Research & Development, 23(2), 159-175.[23]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 4. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. sciencemadness.org [sciencemadness.org]
- 8. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cambrex.com [cambrex.com]
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- 11. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. Multiple-Monitor HPLC Assays for Rapid Process Development, In-Process Monitoring, and Validation of AAV Production and Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. analytical-sales.com [analytical-sales.com]
- 23. medicines4all.vcu.edu [medicines4all.vcu.edu]
Troubleshooting & Optimization
Technical Support Center: Palladium Remediation for (3R)-1-isopropylpyrrolidin-3-ol
Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists who are struggling to clear trace palladium (Pd) residues from (3R)-1-isopropylpyrrolidin-3-ol following metal-catalyzed cross-coupling reactions.
The Mechanistic Challenge: Why is Pd Removal So Difficult?
When synthesizing or utilizing (3R)-1-isopropylpyrrolidin-3-ol, researchers frequently encounter stubbornly high palladium residues. The molecular architecture of this specific intermediate is the root cause. The molecule features a highly nucleophilic tertiary amine (the pyrrolidine ring) and a secondary hydroxyl group. Together, these heteroatoms act as powerful bidentate or pseudo-bidentate ligands, forming exceptionally stable complexes with both Pd(0) and Pd(II) species[1].
Because the active pharmaceutical ingredient (API) itself binds to the palladium with such high affinity, standard purification techniques like simple aqueous extraction or crystallization are often insufficient, resulting in the metal co-crystallizing with the product[2]. To successfully purge the metal to regulatory limits (<10 ppm), you must introduce a scavenger with a thermodynamically superior affinity for palladium (typically utilizing soft sulfur or amine donors) to break the API-Pd complex.
Quantitative Scavenger Selection Guide
Selecting the correct scavenger is highly system-dependent. The table below summarizes the quantitative performance of industry-standard scavengers when applied to highly coordinating amine streams.
| Scavenger / Method | Support Matrix | Active Functional Group | Typical Loading | Expected Pd Reduction | Primary Use Case |
| SiliaMetS® Thiol | Silica Gel | -SH (Thiol) | 3-5 eq | >99% | Broad spectrum Pd(0)/Pd(II) removal with minimal yield loss[3]. |
| Biotage® MP-TMT | Macroporous Polystyrene | Trimercaptotriazine | 3-5 eq | >99% | High loading capacity for strong chelators; excellent in polar aprotic solvents[3]. |
| Activated Carbon | Carbon | N/A (Physisorption) | 5-10 wt% | 80-90% | Low-cost bulk removal, but carries a high risk of non-specific product adsorption[3]. |
| L-Cysteine Wash | Aqueous Solution | Amino Acid (-SH, -NH₂) | 5-10 eq | 70-85% | Cost-effective pre-treatment to reduce the load on expensive solid scavengers[2]. |
Self-Validating Experimental Protocol
To ensure scientific integrity, every metal scavenging workflow must be a self-validating system. This protocol integrates analytical quantification (ICP-MS) at critical junctures to prove that the scavenger is actively chemisorbing the metal, rather than the palladium simply precipitating out of solution.
Self-validating experimental workflow for palladium removal and quantification.
Step-by-Step Methodology
Step 1: Baseline Quantification
-
Action: Following the cross-coupling reaction, perform a standard aqueous workup to remove inorganic salts. Concentrate the organic layer and dissolve the crude (3R)-1-isopropylpyrrolidin-3-ol in a suitable solvent (e.g., THF or Toluene). Take a 1.0 mL aliquot, evaporate, and analyze via ICP-MS.
-
Causality: Establishing an exact baseline (typically 500–1500 ppm) is required to calculate the clearance factor and validate the efficacy of the subsequent steps[4].
Step 2: Biphasic L-Cysteine Pre-Wash (Optional but Recommended)
-
Action: Wash the organic phase with an aqueous solution containing 5 equivalents of L-cysteine.
-
Causality: L-cysteine is a highly water-soluble bidentate ligand. It will outcompete the pyrrolidinol for loosely bound palladium, dragging it into the aqueous phase and significantly reducing the burden on the more expensive solid-supported scavengers used in the next step[2].
Step 3: Solid-Supported Scavenging
-
Action: To the organic solution, add 3 to 5 molar equivalents of SiliaMetS® Thiol or Biotage® MP-TMT (relative to the initial amount of palladium catalyst used, not the crude mass)[4].
-
Action: Vigorously stir the suspension and heat to 40–50 °C for 2 to 18 hours[3].
-
Causality: The complexation between the tertiary amine of the pyrrolidinol and palladium is thermodynamically stable. Heating provides the necessary kinetic activation energy to break this bond, allowing the soft sulfur atoms of the scavenger to permanently capture the soft palladium metal.
Step 4: Filtration and Final Validation
-
Action: Filter the mixture through a pad of Celite® to remove the solid scavenger[3]. Wash the filter cake with a small volume of clean solvent.
-
Action: Concentrate the filtrate and submit a final aliquot for ICP-MS analysis. If the value is <10 ppm, proceed to crystallization. If >10 ppm, repeat Step 3.
Troubleshooting & FAQs
Q: Why is my product yield dropping significantly when using activated carbon for palladium removal? A: This is caused by non-specific adsorption. While activated carbon is cheap and effective at removing palladium, it operates via physisorption and frequently adsorbs the target organic molecule alongside the metal, leading to severe yield loss[3]. Solution: Transition to a functionalized silica scavenger (e.g., SiliaMetS Thiol). These operate via targeted chemisorption and exhibit significantly lower non-specific binding to polar amines[3]. Alternatively, change the solvent to disrupt the product-adsorbent interactions[3].
Q: I treated the mixture with SiliaMetS Thiol, but Pd levels are still >500 ppm. What went wrong? A: High residual palladium usually points to a kinetic barrier, insufficient scavenger loading, or inefficient mixing[4]. Solution: First, ensure you are using 3-5 molar equivalents of the scavenger relative to the initial palladium catalyst load[3]. Second, ensure you are heating the mixture (40–50 °C). At room temperature, the (3R)-1-isopropylpyrrolidin-3-ol may hold onto the palladium too tightly for the scavenger to extract it within a reasonable timeframe[3].
Q: Can I just use standard crystallization to remove the palladium? A: No. Typical methods of purification, such as crystallization, are frequently unsuccessful for amine-containing intermediates. Because the target molecule acts as a ligand, the palladium forms stable organic complexes that will co-crystallize directly with your product[2]. A dedicated chemical scavenging step is almost always required before final isolation[2].
Q: Does the oxidation state of the palladium matter when choosing a scavenger? A: Yes. The oxidation state and the ligands on the palladium influence its affinity for different scavengers[3]. For example, thiourea-based scavengers are exceptionally good at binding Pd(II), while thiol-based scavengers are highly effective for Pd(0)[2]. If your cross-coupling reaction leaves a mixture of Pd(0) and Pd(II), a broad-spectrum scavenger like SiliaMetS Thiol or MP-TMT is recommended[3].
References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. acs.org. URL:[Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. rsc.org. URL:[Link]
Sources
Technical Support Center: Optimizing Reductive Alkylation of (3R)-1-isopropylpyrrolidin-3-ol
Welcome to the technical support center for the synthesis and optimization of N-alkylated (3R)-1-isopropylpyrrolidin-3-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this crucial synthetic transformation. The reductive alkylation (or reductive amination) of a secondary amine like (3R)-1-isopropylpyrrolidin-3-ol is a robust method for C-N bond formation, avoiding the common pitfalls of over-alkylation associated with direct alkylation using alkyl halides.[1][2][3] This guide provides troubleshooting protocols and answers to frequently asked questions to help you achieve optimal yield and purity.
Overview of the Reaction
Reductive amination is a two-step, often one-pot, process that transforms a secondary amine and a carbonyl compound (an aldehyde or ketone) into a more substituted tertiary amine.[3][4]
-
Iminium Ion Formation: The secondary amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone. Following the loss of a water molecule, a key iminium ion intermediate is formed. This step is typically catalyzed by mild acid.[4]
-
Reduction: A reducing agent, added to the reaction mixture, selectively reduces the C=N double bond of the iminium ion to a C-N single bond, yielding the final tertiary amine product.[1]
A key advantage of this method is the use of reducing agents that are more reactive towards the protonated iminium ion than the starting carbonyl compound, which minimizes side reactions and allows for a convenient one-pot procedure.[5]
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific issues you may encounter during the reductive alkylation of (3R)-1-isopropylpyrrolidin-3-ol.
Question 1: My reaction yield is consistently low or the reaction has stalled. What are the primary causes?
Low yield is the most common issue and can often be traced back to a few key factors. The following decision tree and detailed explanations will help you diagnose the problem.
Caption: Troubleshooting Decision Tree for Low Yield.
Detailed Breakdown:
-
Cause A: Degraded Reducing Agent. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for its selectivity, but it is highly moisture-sensitive.[6][7] Exposure to atmospheric moisture or protic solvents leads to decomposition, reducing its potency.[6]
-
Solution: Always use fresh STAB from a tightly sealed container, preferably stored in a desiccator or under an inert atmosphere. If you suspect degradation, a simple activity test can be performed.[6]
-
-
Cause B: Suboptimal pH. The formation of the iminium ion is a pH-dependent equilibrium.[1][8]
-
If the pH is too acidic (below 4), the secondary amine starting material will be fully protonated to its ammonium salt. This renders it non-nucleophilic, preventing the initial attack on the carbonyl.[1][6]
-
If the pH is too neutral or basic, the catalysis of imine formation is inefficient, slowing the reaction dramatically.[8][9]
-
Solution: The optimal pH range is generally 4-5.[1][6] For less reactive ketones, the addition of 1-2 equivalents of acetic acid can serve as a necessary catalyst to facilitate iminium ion formation.[5][10][11][12]
-
-
Cause C: Impure Starting Materials. The purity of (3R)-1-isopropylpyrrolidin-3-ol and the carbonyl compound is critical. Impurities can interfere with the reaction or introduce side products.
-
Solution: Confirm the purity of all reactants via NMR or GC/MS before starting the reaction. Ensure the starting amine is free of excess salts from its synthesis.
-
Question 2: I'm observing a significant amount of a side product corresponding to the alcohol of my starting aldehyde/ketone. How can I prevent this?
This indicates that your reducing agent is reducing the starting carbonyl compound before it can form the iminium ion.[10]
-
Cause: This is a common issue when using less selective reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure.[1][7] While STAB is highly selective for the iminium ion, even it can reduce highly reactive aldehydes if the iminium formation is slow (e.g., due to steric hindrance).[4][5]
-
Solution 1 (Preferred): Use a Highly Selective Reducing Agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice specifically because it reduces iminium ions much faster than it reduces aldehydes or ketones, minimizing this side reaction.[5][6]
-
Solution 2 (Two-Step Procedure): If you must use a less selective reductant like NaBH₄, you should adopt a two-step (or indirect) procedure.[1][7][11] First, stir the amine and carbonyl compound together in a solvent like methanol (which promotes rapid imine formation) for a sufficient time to allow for complete iminium ion formation.[10] Then, add the NaBH₄ to reduce the intermediate.
Question 3: My purification is difficult due to emulsions during aqueous workup or co-eluting impurities. What are some best practices?
-
Workup: After quenching the reaction (typically with aqueous NaHCO₃ or water), emulsions can form.[13] To break them, try adding brine or performing a gentle filtration through a pad of celite.
-
Purification: While the crude product can sometimes be used directly, purification is often necessary.[13]
-
Chromatography: Silica gel chromatography is a standard method. A gradient elution starting with a non-polar solvent (e.g., hexanes/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol or triethylamine to the mobile phase) can effectively separate the more polar product from less polar starting materials.
-
Distillation: For thermally stable, non-solid products, vacuum distillation can be a highly effective purification method for pyrrolidine derivatives.[14][15][16]
-
Acid-Base Extraction: As the product is a tertiary amine, it can be selectively extracted. Acidify the organic layer with dilute HCl to protonate the product, moving it into the aqueous phase. Wash the aqueous phase with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer and extract the purified product back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q: Which reducing agent is best for this reaction?
A: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is highly recommended. It is mild, selective, and allows for a convenient one-pot reaction with minimal side products.[6][11][12] It is also less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN).[1][6]
| Reducing Agent | Pros | Cons |
| NaBH(OAc)₃ (STAB) | High selectivity for iminium ions; mild; one-pot reaction is feasible.[5][6] | Moisture sensitive; more expensive.[6][7] |
| NaBH₃CN | Effective and works well in mildly acidic conditions.[1][8] | Highly toxic (releases HCN).[4][6] |
| NaBH₄ | Inexpensive and readily available.[7] | Reduces aldehydes/ketones; requires a two-step process.[1][7] |
| H₂/Catalyst (e.g., Pd/C) | "Green" option with water as the only byproduct.[4][17] | Requires specialized hydrogenation equipment; catalyst can be deactivated.[4] |
Q: What is the best solvent for this reaction?
A: When using STAB, anhydrous aprotic solvents are required. 1,2-Dichloroethane (DCE) is the most commonly cited and preferred solvent, often leading to faster reaction times.[5][10][11][12] Dichloromethane (DCM), Tetrahydrofuran (THF), and acetonitrile are also suitable alternatives.[6][10][11]
Q: How can I monitor the progress of my reaction?
A: Regular monitoring is key to determining the optimal reaction time and preventing side reactions.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside your starting materials. The product, a tertiary amine, should have a different Rf value. A stain like potassium permanganate or ninhydrin (if one of the starting materials is a primary amine) can help visualize the spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods provide more definitive information. By taking small aliquots from the reaction, you can monitor the disappearance of starting materials and the appearance of the product peak with its expected mass.[10]
Optimized Experimental Protocols
Protocol 1: General One-Pot Reductive Alkylation using STAB
This protocol outlines a general procedure for the reductive alkylation of (3R)-1-isopropylpyrrolidin-3-ol with a generic ketone.
Caption: General Reductive Alkylation Workflow.
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (3R)-1-isopropylpyrrolidin-3-ol (1.0 eq.).
-
Dissolve the amine in an anhydrous aprotic solvent (e.g., 1,2-dichloroethane (DCE) or dichloromethane (DCM), approx. 0.1-0.5 M concentration).
-
Add the ketone or aldehyde (1.1-1.2 eq.).
-
If the carbonyl compound is a ketone, add glacial acetic acid (1.0-2.0 eq.). This is generally not required for aldehydes.[11]
-
Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion intermediate.[13]
-
Add sodium triacetoxyborohydride (STAB) (1.3-1.6 eq.) portion-wise over 10-15 minutes. An exotherm or slight gas evolution may be observed.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting amine is consumed (typically 3-24 hours).[10]
-
Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer 2-3 times with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by silica gel column chromatography or another suitable method.
Protocol 2: Activity Test for Sodium Triacetoxyborohydride (STAB)
If you suspect your STAB has degraded, this quick test adapted from BenchChem can confirm its activity.[6]
-
Prepare a Standard: Create a standard solution of a simple aldehyde (e.g., salicylaldehyde) and its corresponding alcohol (salicyl alcohol) in acetonitrile for HPLC analysis. Generate a calibration curve.
-
Reaction: In a vial, dissolve a precisely weighed sample of the questionable STAB in an anhydrous aprotic solvent (e.g., DCE). Add a known excess of the standard aldehyde solution.
-
Stir: Allow the reaction to proceed for at least 30 minutes.
-
Quench & Analyze: Quench the reaction with water. Dilute the mixture to a known volume with acetonitrile and analyze by HPLC.
-
Quantify: Using the calibration curve, determine the amount of alcohol formed. This allows you to calculate the active hydride content of your STAB sample and confirm its viability for your primary reaction.
References
- Technical Support Center: Managing Moisture Sensitivity of Sodium Triacetoxyborohydride (STAB) - Benchchem. (n.d.). BenchChem.
- Borch Reductive Amination. (2014, May 3).
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
- Reductive amin
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (n.d.). Journal of Organic Chemistry and Pharmaceutical Research.
- Reductive Amination - Common Conditions. (n.d.).
- Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.).
- Impact of different pH in the presence of Pb on the reductive amination... (n.d.).
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Purification Or Recovery Of 2-pyrrolidone Which Is Unsubstituted Or Alkyl Substituted Only Patents and Patent Applications (Class 548/555). (2014, July 3).
- A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide. (n.d.). PMC.
- Sodium cyanoborohydride and iminium reductions. (2014, October 27). Chemistry Stack Exchange.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Acetone alkylation with ethanol over multifunctional catalysts by a borrowing hydrogen strategy. (2015, November 20). RSC Publishing.
- Alkylation of Alcohols, Part 5: Reductive Alkyl
- Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry.
- Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. (2023, March 23). Semantic Scholar.
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024, October 16). PMC - NIH.
- Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (n.d.). PMC.
- EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). (n.d.).
- US4384125A - Process for the purification of 2-pyrrolidone. (n.d.).
- CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol. (n.d.).
- (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. (n.d.). Organic Syntheses Procedure.
- Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (n.d.). RSC Publishing.
- Purification and characterization of alcohol dehydrogenase reducing N-benzyl-3-pyrrolidinone from Geotrichum capit
- Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024, June 4).
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (n.d.). University of Victoria.
- US2964535A - Purification of nu-methyl pyrrolidone. (n.d.).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI.
- Reductive amination in case of secondary amines. (2019, July 25). Chemistry Stack Exchange.
- Reductive alkylation of ethanolamine and methylamine bycarbonyl compounds over copper chromite: Deactivation of the c
- Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. (2025, January 22). PMC.
- A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (2012, May 3). MDPI.
- METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - European Patent Office - EP 3415499 A1 - EPO. (2018, December 19).
- Reductive alkyl
- Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. (n.d.). PubMed.
- Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. (n.d.).
- Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. (n.d.).
- Recent Advances in Mass Spectrometry for Process Monitoring. (2021, March 2).
- (3r)-1-(3-aminopropyl)pyrrolidin-3-ol. (n.d.). PubChemLite.
- Specific solvent issues with Reductive Amination/Alkyl
- A really wet reductive alkyl
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
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- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
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- 15. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 16. data.epo.org [data.epo.org]
- 17. jocpr.com [jocpr.com]
Technical Support Center: Purification of (3R)-1-isopropylpyrrolidin-3-ol
Topic: Purification of (3R)-1-isopropylpyrrolidin-3-ol via Recrystallization & Salt Formation Ticket ID: PUR-PYR-3R-001 Status: Resolved / Guide Generated Support Tier: Level 3 (Senior Application Scientist)
⚠️ Critical Technical Alert: Phase State Verification
Before proceeding, you must verify the form of your starting material. A common source of experimental failure with (3R)-1-isopropylpyrrolidin-3-ol is attempting to recrystallize the free base .
-
Free Base ((3R)-1-isopropylpyrrolidin-3-ol): This is a viscous liquid or low-melting solid at room temperature (Boiling Point ~215°C; Flash Point ~97°C) [1, 4].[1] You cannot effectively recrystallize the free base at room temperature. It must be purified via vacuum distillation or converted to a crystalline salt .
-
Salt Form (e.g., Hydrochloride, Oxalate): These are solids and can be recrystallized .
This guide focuses on the industry-standard method: converting the crude oily free base into a crystalline salt (HCl) to enable high-purity recrystallization.
Part 1: The "Oil-to-Crystal" Workflow (Salt Formation)
If you are working with the crude oil and require high purity (>98%) and enantiomeric excess (ee), you must convert it to a salt. The Hydrochloride (HCl) salt is the most robust form for this pyrrolidine derivative.
Step-by-Step Protocol: HCl Salt Formation & Recrystallization
Reagents:
-
Crude (3R)-1-isopropylpyrrolidin-3-ol (Oil)
-
HCl in Isopropanol (or HCl gas)
-
Solvents: Isopropanol (IPA), Ethyl Acetate (EtOAc), Diethyl Ether (optional antisolvent).
Phase 1: Salt Formation
-
Dissolution: Dissolve 10 g of crude (3R)-1-isopropylpyrrolidin-3-ol in 50 mL of dry Ethyl Acetate (or Isopropanol). Cool to 0–5°C in an ice bath.
-
Acidification: Slowly add HCl/Isopropanol (5-6 N) dropwise with vigorous stirring.
-
Observation: A white precipitate or thick slurry should form.
-
Endpoint: Monitor pH. Stop when the solution is acidic (pH ~2-3).
-
-
Isolation: If a solid forms, filter immediately. If it "oils out" (forms a sticky gum), proceed to the Troubleshooting section below.
Phase 2: Recrystallization of the HCl Salt
Once you have the crude solid salt, follow this thermodynamic cycle:
-
Solvent Choice: The optimal solvent system is usually Isopropanol (IPA) or an Ethanol/Ethyl Acetate mixture.
-
Dissolution: Place the crude salt in a flask. Add minimum hot Isopropanol (near boiling, ~80°C) until the solid just dissolves.
-
Note: If colored impurities persist, add activated charcoal (1% w/w), stir for 5 mins, and hot-filter.
-
-
Nucleation: Allow the solution to cool slowly to room temperature. Do not plunge into ice immediately; this traps impurities.
-
Growth: Once crystals appear at room temp, cool to 0°C for 1 hour to maximize yield.
-
Filtration: Filter the white crystals. Wash with cold Ethyl Acetate or Ether (to remove residual mother liquor).
-
Drying: Dry under vacuum at 40-50°C. Hygroscopic Warning: This salt attracts water; store in a desiccator.
Part 2: Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying this specific molecule, preventing the common "dead-end" of trying to crystallize the liquid free base.
Figure 1: Decision matrix for purification. Note that recrystallization is only viable after salt formation.
Part 3: Troubleshooting & FAQs
Q1: "I added HCl, but the product turned into a sticky yellow gum (Oiling Out). How do I fix this?"
Diagnosis: This is the most common issue with amino-alcohol salts. It happens when the product separates as a supercooled liquid rather than a crystal, often due to impurities or cooling too fast. The Fix (Trituration):
-
Decant the solvent layer (supernatant).
-
Add fresh Diethyl Ether or Ethyl Acetate to the gum.
-
Scratch the side of the flask vigorously with a glass rod while cooling in an ice bath.
-
Seeding: If you have any pure crystals from a previous batch, add a tiny amount. This provides a template for the lattice to form.
-
Sonication: Briefly sonicating the flask can induce crystallization in stubborn gums.
Q2: "My crystals are wet and turn into a liquid on the filter paper."
Diagnosis: The HCl salt is hygroscopic (absorbs moisture from air). The Fix:
-
Perform filtration rapidly under a nitrogen blanket if possible.
-
Wash with anhydrous ether (which repels water).
-
Immediately move the solid to a vacuum oven or desiccator containing
or silica gel. Do not leave it exposed to open air [16].
Q3: "I need the free base, not the salt. How do I go back?"
Protocol:
-
Dissolve the purified, recrystallized salt in minimum water (10 mL/g).
-
Basify with NaOH (2M) or
until pH > 12. -
Extract 3x with Dichloromethane (DCM) or Chloroform .
-
Dry the organic layer over
, filter, and evaporate. -
Result: You will obtain the pure, clear oil (Free Base).
Q4: "Why is my product yellow? It should be white/colorless."
Diagnosis: Pyrrolidine derivatives are prone to oxidation, forming N-oxides or imine impurities which are yellow/brown [8]. The Fix:
-
Charcoal Treatment: During the hot dissolution step of recrystallization, add activated carbon.[2]
-
Inert Atmosphere: Store the purified free base under Argon or Nitrogen.
Part 4: Physical Property Reference Table
Use these values to validate your product during the process.
| Property | Value | Notes | Source |
| CAS (Racemic) | 42729-56-6 | 1-isopropyl-3-pyrrolidinol | [5] |
| CAS (3R-isomer) | 424832-28-0 | (3R)-1-isopropylpyrrolidin-3-ol | [5] |
| Physical State | Liquid / Oil | Free Base @ 20°C | [1, 4] |
| Boiling Point | ~215°C | @ 760 mmHg (Free Base) | [4, 8] |
| Boiling Point | 118°C | @ 33 mmHg (Vacuum) | [5] |
| Solubility | High | Water, Methanol, Ethanol, Chloroform | [16] |
| Salt Form | Solid | HCl or Oxalate salts are crystalline | [6] |
References
-
University of Massachusetts. (n.d.). Recrystallization Guide and Theory. Retrieved March 4, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved March 4, 2026, from [Link]
-
ChemSrc. (2025).[3] 1-Isopropyl-3-pyrrolidinol Physical Properties. Retrieved March 4, 2026, from [Link]
- Google Patents. (2024). EP4382529A1: Process for preparing pure (3S)-pyrrolidin-3-ol.
-
University of Alberta. (n.d.). Recrystallization - Single Solvent Method. Retrieved March 4, 2026, from [Link]
-
DrugFuture. (2012). USP 35–NF 30 Reference Tables / Description and Solubility. Retrieved March 4, 2026, from [Link]
Sources
minimizing over-alkylation impurities in 1-isopropylpyrrolidin-3-ol synthesis
Welcome to the technical support center for the synthesis of 1-isopropylpyrrolidin-3-ol. This guide is designed for researchers, chemists, and process development professionals to address common challenges, particularly the formation of over-alkylation impurities. We provide in-depth FAQs, troubleshooting guides, and optimized protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 1-isopropylpyrrolidin-3-ol?
The synthesis of 1-isopropylpyrrolidin-3-ol involves the N-isopropylation of a 3-pyrrolidinol starting material. The two most common approaches are:
-
Reductive Amination: This is the highly preferred method for controlled mono-alkylation.[1][2] It involves reacting 3-pyrrolidinol with acetone in the presence of a selective reducing agent to form the target tertiary amine.[3][4]
-
Direct Alkylation: This method uses a direct alkylating agent, such as 2-bromopropane or isopropyl iodide, to react with 3-pyrrolidinol. However, this route is notoriously difficult to control and often leads to significant over-alkylation.[3][5]
Q2: What is the primary "over-alkylation" impurity in this synthesis, and why is it a problem?
The primary over-alkylation impurity is the 1,1-diisopropyl-3-hydroxypyrrolidin-1-ium salt (a quaternary ammonium salt). This occurs when the desired product, 1-isopropylpyrrolidin-3-ol (a tertiary amine), reacts further with the isopropylating agent.
This impurity is problematic for several reasons:
-
Reduced Yield: It consumes the desired product, lowering the overall yield of the reaction.
-
Purification Challenges: The quaternary salt has significantly different polarity and solubility compared to the tertiary amine product, which can complicate downstream purification steps like chromatography or distillation.
-
Regulatory and Quality Control: In pharmaceutical applications, impurities must be strictly controlled and characterized. The presence of out-of-specification impurities can lead to batch rejection.[6]
Q3: Why is reductive amination superior to direct alkylation for this synthesis?
Reductive amination offers superior control by proceeding through a two-step, one-pot mechanism.[1][7] First, the secondary amine (3-pyrrolidinol) reacts with a ketone (acetone) to form an intermediate iminium ion.[2][8] This iminium ion is then reduced in situ to the desired tertiary amine.[7][9] The key advantage is that the tertiary amine product cannot form an iminium ion and is therefore unreactive under these conditions, effectively preventing the possibility of over-alkylation.[3] In contrast, direct alkylation involves a nucleophilic attack by the amine on an alkyl halide. The tertiary amine product is still nucleophilic and can compete with the starting material for the alkyl halide, leading to the undesired quaternary salt.[1]
Troubleshooting Guide: Reductive Amination Pathway
Reductive amination is the most reliable method, but optimization is key to achieving high purity and yield.[2][10]
Scenario 1: You are observing low yield or an incomplete reaction.
Possible Cause: Suboptimal reaction conditions or choice of reagents.
Troubleshooting Steps:
-
Verify the Reducing Agent: The choice of reducing agent is critical.[8] While sodium borohydride (NaBH₄) can be used, it can also reduce the acetone starting material.[3]
-
Recommendation: Use a milder, more selective hydride agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) . It is particularly effective at reducing iminium ions in the presence of ketones and its acidic nature can catalyze iminium ion formation.[8][11] Sodium cyanoborohydride (NaBH₃CN) is another effective option, though it presents toxicity and waste disposal concerns.[3]
-
-
Control the pH: The formation of the iminium ion intermediate is most efficient under weakly acidic conditions (pH 4-6).[3]
-
Check Stoichiometry: Ensure the molar ratios are correct.
-
Recommendation: Use a slight excess of acetone (1.1-1.5 equivalents) to drive the formation of the iminium ion. Use a slight excess of the reducing agent (1.2-1.5 equivalents) to ensure complete reduction.
-
-
Solvent Choice: The solvent must be compatible with all reagents.
Scenario 2: You are still detecting trace amounts of the quaternary ammonium salt impurity.
Possible Cause: This is highly unusual in a well-executed reductive amination. The cause may lie in the work-up or a misunderstanding of the reaction mechanism.
Troubleshooting Steps:
-
Re-evaluate the Synthetic Route: Confirm that no direct alkylating agents (e.g., isopropyl halides) are present as contaminants in your starting materials or solvents. An impurity like isopropyl alcohol in the presence of an acid could potentially lead to side reactions, though this is less likely to cause quaternization.
-
Analyze Reaction Intermediates: Use LC-MS to monitor the reaction. A properly run reductive amination should show the consumption of 3-pyrrolidinol and the formation of 1-isopropylpyrrolidin-3-ol without the quaternary salt intermediate.
-
Consider an Indirect (Two-Step) Procedure: If control remains an issue, a stepwise approach can be used. First, form the iminium ion by reacting 3-pyrrolidinol and acetone, often with azeotropic removal of water. Then, in a separate step, add the reducing agent.[8][11] This provides the ultimate level of control.
Visualizing the Synthetic Pathways
The diagram below illustrates why reductive amination is the preferred route to avoid over-alkylation.
Sources
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- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
troubleshooting low enantiomeric excess in (3R)-1-isopropylpyrrolidin-3-ol production
Welcome to the technical support guide for the synthesis of (3R)-1-isopropylpyrrolidin-3-ol. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the enantioselective synthesis of this important chiral building block. Our goal is to equip you with the scientific rationale and practical steps needed to diagnose and resolve issues related to low enantiomeric excess (ee).
Troubleshooting Guide: Diagnosing Low Enantiomeric Excess
This section addresses specific problems that can arise during the synthesis, providing a logical framework for identifying and correcting the root cause of suboptimal enantioselectivity.
Question 1: My enantiomeric excess (ee) is significantly lower than the literature values. What are the first things I should check?
When facing unexpectedly low ee, a systematic review of the fundamental reaction components is the most effective starting point. Experimental errors or overlooked details are common culprits.
Answer: Begin with a rigorous audit of your experimental setup and materials. Low enantioselectivity often originates from issues with reagents, reaction conditions, or procedural oversights rather than a fundamental flaw in the catalytic system.[1]
Initial Verification Checklist:
-
Purity of Starting Materials:
-
Substrate: Verify the purity of the starting ketone, N-isopropyl-pyrrolidin-3-one. Impurities can sometimes act as inhibitors or compete in side reactions.
-
Reagents & Catalyst: Confirm the identity, purity, and integrity of all reagents and, most importantly, the chiral catalyst. If the catalyst was prepared in-house, its structure should be re-verified by methods like NMR.[1] For commercial catalysts, ensure they are from a reputable source and have been stored under the recommended conditions (e.g., inert atmosphere, low temperature).
-
-
Solvent Quality:
-
Anhydrous Conditions: Many asymmetric catalytic systems, particularly those involving organometallic reagents or metal-ligand complexes, are highly sensitive to moisture.[2] Ensure your solvent is of an appropriate grade and properly dried. Water can deactivate the catalyst or alter its chiral environment, leading to a drop in selectivity.[1]
-
-
Reaction Conditions:
-
Temperature Control: Temperature is a critical parameter. Even minor fluctuations can impact the energy difference between the two diastereomeric transition states that lead to the (R) and (S) enantiomers.[1] Ensure your reaction is maintained at a stable, controlled temperature.
-
Concentrations: Re-verify all measurements and calculations to rule out simple errors in the concentration of the substrate, catalyst, or reagents.[1]
-
Question 2: I've confirmed my reagents and conditions are correct. How do I determine if the catalyst itself is underperforming or being inhibited?
Answer: If the initial checks do not reveal an obvious cause, the next step is to isolate the performance of the catalyst.
-
Run a Benchmark Reaction: Perform a control experiment using a well-established substrate that is known to give high ee with your specific catalyst system.[1] If this control reaction also results in low ee, it strongly indicates a problem with the catalyst's activity or purity.
-
Investigate Catalyst Deactivation: Catalysts can be deactivated by impurities in the substrate or solvent (catalyst poisons) or by degradation from exposure to air or moisture.[2] Consider purifying your substrate and solvent again.
-
Evaluate Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes be detrimental. More commonly, if a non-catalyzed "background" reaction is occurring, the ratio of the catalyzed (enantioselective) to uncatalyzed (racemic) reaction rates determines the final ee. Ensure your catalyst loading is sufficient to outcompete this background process.[2]
Question 3: My initial ee is high, but it seems to decrease at higher substrate conversion. What could be causing this phenomenon?
Answer: A decline in enantiomeric excess as the reaction progresses is a known issue, particularly in enzymatic resolutions and some reversible catalytic reactions.[3]
-
Mechanism in Enzymatic Reductions: In biocatalytic reductions using ketoreductases (KREDs), the reaction is often reversible. As the concentration of the chiral alcohol product increases and the substrate decreases, the reverse reaction (oxidation of the alcohol) can occur.[3] If the enzyme exhibits different rates for the oxidation of the two enantiomers, the enantiomeric excess of the product pool can decrease over time. For many dehydrogenase/ketoreductase enzymes, this can lead to a substantial drop in product ee as the reaction approaches equilibrium.[3]
-
Product Inhibition: The product alcohol itself can sometimes act as an inhibitor to the catalyst, altering the catalytic cycle and potentially opening up less selective reaction pathways.
-
Racemization Conditions: Assess whether any conditions of your reaction (e.g., pH, temperature, presence of certain reagents) could be causing the product, (3R)-1-isopropylpyrrolidin-3-ol, to racemize after it has been formed.
To mitigate this, it is crucial to monitor the reaction over time and stop it at the point of optimal balance between conversion and enantiomeric excess.
Question 4: I've optimized the reaction, but my ee is still slightly below the target for my application. Can the product be "upgraded"?
Answer: Yes, it is often possible to enhance the enantiomeric purity of a product that has a moderate to high initial ee.
-
Diastereomeric Salt Crystallization: Since (3R)-1-isopropylpyrrolidin-3-ol is a basic amine, it can be reacted with a chiral acid (a resolving agent) to form a pair of diastereomeric salts.[4] These diastereomers have different physical properties, such as solubility, and can often be separated by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by treatment with a base.
-
Enantioselective Crystallization: In some cases, a non-racemic mixture can be enriched by careful crystallization, as one enantiomer may crystallize out preferentially, leaving the other enriched in the mother liquor.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing (3R)-1-isopropylpyrrolidin-3-ol with high enantioselectivity?
The most common and effective method is the asymmetric reduction of the prochiral ketone, 1-isopropylpyrrolidin-3-one. This is typically achieved via two main catalytic approaches:
-
Chemical Catalysis: This often involves the use of chiral catalysts like Corey-Bakshi-Shibata (CBS) catalysts, which are chiral oxazaborolidines.[6] These catalysts coordinate to a reducing agent (like borane) and the ketone, creating a structured transition state that directs the hydride delivery to one face of the carbonyl, yielding the desired (R)-alcohol.
-
Biocatalysis (Enzymatic Reduction): Ketoreductases (KREDs) are enzymes that exhibit high stereoselectivity for the reduction of ketones to alcohols.[7] These enzymes use a cofactor, typically NADPH or NADH, as the hydride source.[8] Whole-cell systems (like engineered E. coli or yeast) are often used to provide the KRED and regenerate the cofactor in-situ, making it a cost-effective and green chemistry approach.[9][10]
Q2: How do I accurately measure the enantiomeric excess of my product?
Accurate determination of ee is critical. The two most prevalent methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The sample is passed through a column containing a chiral stationary phase (CSP).[4] The two enantiomers interact differently with the CSP, causing them to elute at different times, resulting in two separable peaks. The ee is calculated from the integrated area of these peaks.
-
NMR Spectroscopy with Chiral Additives: In an achiral solvent, enantiomers have identical NMR spectra. To distinguish them, a chiral environment is introduced in the NMR tube.
-
Chiral Derivatizing Agents (CDAs): The alcohol is reacted with a chiral agent, like Mosher's acid chloride (MTPA-Cl), to form diastereomeric esters.[11] These diastereomers have distinct signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated.
-
Chiral Solvating Agents (CSAs): The alcohol is mixed with a chiral agent that forms transient, non-covalent diastereomeric complexes. This can induce small but measurable differences in the chemical shifts of the enantiomers.[11]
-
| Parameter | Chiral HPLC | NMR with Chiral Derivatizing Agent (CDA) |
| Principle | Differential interaction with a Chiral Stationary Phase. | Covalent formation of diastereomers with distinct NMR spectra.[11] |
| Sample Prep | Simple dissolution in mobile phase. | Chemical reaction required, may need purification.[11] |
| Sensitivity | Very high, can detect minor enantiomer accurately. | Lower sensitivity, less accurate for very high ee (>98%). |
| Validation | Requires a racemic standard to confirm peak identity. | Can be self-validating if both (R) and (S) CDA are used. |
Q3: What is a "racemic background reaction" and how can I minimize it?
A racemic background reaction is a non-enantioselective reaction that occurs at the same time as your desired asymmetric catalytic reaction.[2] For example, if the reducing agent you are using can reduce the ketone slowly on its own without the chiral catalyst, it will produce a 50:50 mixture of (R) and (S) products. This racemic mixture dilutes the enantiopure product from your catalyst, lowering the overall measured ee.
Strategies to Minimize Background Reaction:
-
Lower the Reaction Temperature: Non-catalyzed reactions typically have a higher activation energy than catalyzed ones. Lowering the temperature will slow down the background reaction more significantly than the desired catalytic reaction, thus improving ee.[1][2]
-
Choose a Milder Reducing Agent: Select a reducing agent that is less reactive on its own but is effectively activated by the chiral catalyst.
-
Optimize Catalyst Loading: Ensure the catalyst concentration is sufficient for the catalyzed pathway to be significantly faster than the background pathway.
Visualizations and Protocols
Diagram: Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A decision tree for systematically troubleshooting low enantiomeric excess.
Experimental Protocol: ee Determination by Chiral HPLC
This protocol provides a general workflow. The specific column and mobile phase must be developed for (3R)-1-isopropylpyrrolidin-3-ol.
-
Preparation of Racemic Standard: Prepare a sample of racemic 1-isopropylpyrrolidin-3-ol. This can be done by reducing the starting ketone with a simple, achiral reducing agent like sodium borohydride. This standard is essential for identifying the retention times of the (R) and (S) enantiomers.
-
Sample Preparation:
-
Accurately weigh a small amount of your reaction product (approx. 1 mg).
-
Dissolve it in a known volume (e.g., 1.0 mL) of the HPLC mobile phase or a compatible solvent.
-
-
Method Development:
-
Inject the racemic standard onto a chiral HPLC column (e.g., a Daicel Chiralpak or Chiralcel column).
-
Screen different mobile phases, typically mixtures of hexane and isopropanol, to achieve baseline separation of the two enantiomer peaks.[2] Small amounts of an amine additive (like diethylamine) may be needed to improve peak shape for this basic compound.
-
-
Analysis:
-
Once a suitable method is found, inject your reaction sample.
-
Integrate the area of the two peaks corresponding to the (R) and (S) enantiomers.
-
-
Calculation:
-
Enantiomeric Excess (% ee) = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100
-
References
- Troubleshooting low enantiomeric excess in asymmetric synthesis. - Benchchem.
- improving enantiomeric excess in asymmetric synthesis - Benchchem.
- Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant - Beilstein Journals.
- Theoretical Analysis of Selectivity Differences in Ketoreductases toward Aldehyde and Ketone Carbonyl Groups | Journal of Chemical Information and Modeling - ACS Public
- A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)
- Enantioselectivity and Enzyme-Substrate Docking Studies of a Ketoreductase from Sporobolomyces salmonicolor (SSCR) and Saccharomyces cerevisiae (YOL151w) - PMC.
- Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - Frontiers.
- A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols - Benchchem.
- Advanced Chiral Resolution and Purification Strategies - Pharmaceutical Intermedi
- A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas - SciSpace.
- Chiral Oxazaborolidines for Asymmetric Synthesis - Labinsights.
- Strategies for chiral separation:
- Hydroxylated Pyrrolidines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant [beilstein-journals.org]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. scispace.com [scispace.com]
- 6. labinsights.nl [labinsights.nl]
- 7. Enantioselectivity and Enzyme-Substrate Docking Studies of a Ketoreductase from Sporobolomyces salmonicolor (SSCR) and Saccharomyces cerevisiae (YOL151w) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comprehensive Guide to the Analytical Characterization of (3R)-1-isopropylpyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of chiral building blocks is paramount. (3R)-1-isopropylpyrrolidin-3-ol, a key chiral intermediate, demands a comprehensive analytical approach to ensure its identity, purity, and stereochemical integrity. This guide provides an in-depth technical comparison of the essential analytical techniques required for the definitive characterization of this compound, grounded in scientific principles and practical application.
Molecular Structure and Physicochemical Properties
(3R)-1-isopropylpyrrolidin-3-ol is a chiral secondary alcohol and a tertiary amine. Its structure presents a five-membered pyrrolidine ring with a hydroxyl group at the 3-position and an isopropyl group attached to the nitrogen atom. This combination of functional groups and a stereocenter dictates the analytical strategies for its characterization.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.20 g/mol | [1] |
| Appearance | Colorless to light orange/yellow clear liquid | [1] |
| Purity | >96.0% (GC) | [1] |
| CAS Number | 42729-56-6 | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1. Theoretical Principles and Rationale
NMR spectroscopy is the cornerstone of molecular structure elucidation. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For (3R)-1-isopropylpyrrolidin-3-ol, NMR is indispensable for confirming the carbon skeleton and the relative positions of the functional groups.
2.2. ¹H NMR Analysis
The ¹H NMR spectrum of (3R)-1-isopropylpyrrolidin-3-ol is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine ring, the isopropyl group, and the hydroxyl group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| (CH ₃)₂CH | ~1.0 - 1.2 | Doublet | ~6-7 |
| CH₂ (C4) | ~1.6 - 1.9 | Multiplet | |
| CH₂ (C5) | ~2.2 - 2.5 | Multiplet | |
| CH₂ (C2) | ~2.6 - 2.9 | Multiplet | |
| (CH₃)₂CH | ~2.8 - 3.1 | Septet | ~6-7 |
| CH OH | ~4.2 - 4.5 | Multiplet | |
| OH | Variable | Singlet (broad) |
Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.
2.3. ¹³C NMR Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| (C H₃)₂CH | ~18 - 22 |
| C H₂ (C4) | ~33 - 37 |
| C H₂ (C5) | ~50 - 54 |
| (C H₃)₂C H | ~53 - 57 |
| C H₂ (C2) | ~59 - 63 |
| C HOH | ~68 - 72 |
Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.
2.4. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
3.1. Theoretical Principles and Rationale
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis. For (3R)-1-isopropylpyrrolidin-3-ol, MS confirms the molecular formula and helps to piece together the structure by observing characteristic fragmentation patterns of cyclic amines and alcohols.
3.2. Expected Fragmentation Pattern
The electron ionization (EI) mass spectrum of 1-isopropylpyrrolidin-3-ol is expected to show a molecular ion peak ([M]⁺) at m/z 129. The fragmentation is likely to be dominated by cleavage alpha to the nitrogen atom and the loss of small neutral molecules.
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 129 | [M]⁺ (Molecular Ion) |
| 114 | [M - CH₃]⁺ |
| 86 | [M - C₃H₇]⁺ |
| 70 | [Pyrrolidinium fragment]⁺ |
| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ |
Note: Fragmentation patterns can be complex and may vary with the ionization technique used. The mass spectrum of the parent compound, 3-pyrrolidinol, shows a base peak at m/z 57 and a significant peak for the molecular ion at m/z 87[3].
3.3. Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system like GC or LC). Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Sources
A Senior Application Scientist's Guide to Quality Control and Comparative Analysis of (3R)-1-isopropylpyrrolidin-3-ol
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous biologically active compounds and natural products.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical factor in designing novel therapeutics.[1] Within this class, chiral substituted pyrrolidinols serve as invaluable building blocks for stereoselective synthesis.[3][4]
This guide provides an in-depth analysis of the quality control (QC) specifications for pharmaceutical-grade (3R)-1-isopropylpyrrolidin-3-ol , a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). We will dissect the critical quality attributes (CQAs) of this compound, detail the rigorous analytical methodologies required for its release, and compare its profile to relevant structural analogs to inform rational selection in drug discovery and development programs.
Part 1: Defining the Quality Standard for (3R)-1-isopropylpyrrolidin-3-ol
The utility of a chiral building block is directly proportional to its purity and well-defined specification sheet. For (3R)-1-isopropylpyrrolidin-3-ol, ensuring minimal batch-to-batch variability is paramount for reproducible downstream synthesis and the ultimate safety and efficacy of the final drug product.
Physicochemical and Identity Specifications
The foundational quality control parameters establish the identity and basic properties of the material. These are typically confirmed upon receipt of a new batch and serve as the first line of verification.
| Parameter | Specification | Typical Value / Method | Rationale |
| Chemical Name | 1-isopropylpyrrolidin-3-ol | (3R)-1-isopropylpyrrolidin-3-ol | IUPAC nomenclature for unambiguous identification. |
| Synonyms | 1-Isopropyl-3-hydroxypyrrolidine[5][6] | - | Common alternative names used in literature and commerce. |
| CAS Number | 42729-56-6[5][7][8] | - | Unique registry number for the racemic mixture. Note: Specific (3R) enantiomer may have a different CAS. |
| Molecular Formula | C₇H₁₅NO[5][9] | Verified by Mass Spectrometry | Confirms the elemental composition. |
| Molecular Weight | 129.20 g/mol [5][9] | Verified by Mass Spectrometry | Essential for stoichiometric calculations in synthesis. |
| Appearance | Colorless to light yellow clear liquid[5] | Visual Inspection | A simple but effective check for gross contamination or degradation. |
| Boiling Point | ~118 °C @ 33 mmHg[9] | Distillation | Physical constant indicative of purity. |
Purity and Impurity Profile: The Critical Determinants
The purity of a pharmaceutical intermediate is arguably its most critical attribute. Impurities, even in trace amounts, can have unintended biological activity, interfere with downstream reactions, or create new, difficult-to-remove impurities in the final API.[10]
| Purity Attribute | Specification Limit | Recommended Analytical Method |
| Chemical Purity (Assay) | ≥ 99.5% (area %) | Gas Chromatography (GC-FID) |
| Enantiomeric Purity (ee) | ≥ 99.9% | Chiral High-Performance Liquid Chromatography (HPLC) |
| Individual Unspecified Impurity | ≤ 0.10% | Gas Chromatography (GC-FID) |
| Total Impurities | ≤ 0.50% | Gas Chromatography (GC-FID) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Per ICH Q3C Guidelines | Headspace Gas Chromatography (HS-GC) |
Part 2: The Methodologies Behind the Specifications
A specification is only as reliable as the method used to measure it. In this section, we provide detailed, self-validating experimental protocols and explain the scientific rationale behind the choice of instrumentation and parameters.
Workflow for Comprehensive Quality Control Analysis
The following diagram illustrates a logical workflow for the complete analysis of an incoming batch of (3R)-1-isopropylpyrrolidin-3-ol, ensuring all critical quality attributes are assessed.
Caption: A typical QC workflow for pharmaceutical intermediate release.
Experimental Protocol: Chemical Purity by Gas Chromatography (GC)
Rationale: Gas chromatography with a Flame Ionization Detector (GC-FID) is the gold standard for assessing the purity of volatile, thermally stable organic compounds like (3R)-1-isopropylpyrrolidin-3-ol. Its high resolution allows for the separation of closely related impurities, and the FID provides excellent sensitivity and a wide linear range.
-
Instrumentation: Gas chromatograph with FID.
-
Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow rate (e.g., 1.0 mL/min).
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector: Split mode (e.g., 50:1), Temperature: 250 °C.
-
Detector: FID, Temperature: 280 °C.
-
Sample Preparation: Accurately prepare a solution of the sample in a suitable solvent (e.g., Methanol or Isopropanol) at a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL.
-
Data Analysis: Integrate all peaks. Calculate the area percent of the main peak relative to the total area of all peaks. Identify and quantify any specified or unspecified impurities against their respective limits.
Experimental Protocol: Enantiomeric Purity by Chiral HPLC
Rationale: The biological activity of a drug is often exclusive to one enantiomer. Therefore, confirming the enantiomeric excess (ee) is a non-negotiable QC test. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most reliable technique for this separation. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including pyrrolidinol derivatives, separating enantiomers based on differential interactions like hydrogen bonding and dipole-dipole interactions within the chiral polymer's helical structure.[11]
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) or equivalent, 250 x 4.6 mm, 3 µm.[11]
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA), typically starting at a 90:10 (v/v) ratio. This must be optimized to achieve baseline separation (Rs > 1.5) between the (3R) and (3S) enantiomers.
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 25 °C.[11]
-
Detection: UV at 210 nm.[11]
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at approximately 0.5 mg/mL.
-
Injection Volume: 10 µL.[11]
-
Data Analysis: Identify the peaks for the (3R) and (3S) enantiomers (typically by running a standard of the racemate). Calculate the enantiomeric excess using the formula: ee% = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100.
Part 3: Comparative Analysis with Alternative Building Blocks
The choice of an N-substituent on the pyrrolidinol ring can significantly impact its physical properties and reactivity. Understanding these differences allows a medicinal chemist to select the optimal building block for a specific synthetic transformation. Here, we compare (3R)-1-isopropylpyrrolidin-3-ol with two common alternatives.
Profile of Comparators
-
(3R)-pyrrolidin-3-ol: The parent compound without N-substitution. Its secondary amine offers a reactive site for further functionalization post-coupling.[12][13]
-
(3R)-1-methylpyrrolidin-3-ol: An analog with a smaller N-alkyl group, offering less steric hindrance than the isopropyl group.[14][15]
Physicochemical and Reactivity Comparison
| Property | (3R)-1-isopropylpyrrolidin-3-ol | (3R)-pyrrolidin-3-ol | (3R)-1-methylpyrrolidin-3-ol |
| Molecular Weight | 129.20 g/mol [9] | 87.12 g/mol [12][13] | 101.15 g/mol [14] |
| Boiling Point | ~118 °C @ 33 mmHg[9] | ~215-216 °C @ 760 mmHg[12] | ~50-52 °C @ 1 mmHg[14] |
| LogP (Predicted) | ~0.40[9] | ~-0.7[16] | Not readily available |
| Basicity (pKa of conj. acid) | Higher (more basic) | Lower (less basic) | Intermediate |
| Steric Hindrance | High | Low | Moderate |
| Nucleophilicity | High | Moderate | High |
Interpretation for the Synthetic Chemist:
-
Basicity & Nucleophilicity: The electron-donating isopropyl and methyl groups increase the electron density on the nitrogen atom compared to the unsubstituted pyrrolidinol, making the N-alkylated versions more basic and more potent nucleophiles. This can accelerate reaction rates in nucleophilic substitution or addition reactions.
-
Steric Hindrance: The bulky isopropyl group provides significant steric shielding around the nitrogen. This can be advantageous for achieving regioselectivity in certain reactions but may hinder reactivity with sterically demanding electrophiles. The methyl group offers a compromise of high nucleophilicity with less steric bulk.
-
Solubility: The higher predicted LogP of the isopropyl derivative suggests greater solubility in less polar organic solvents compared to the parent pyrrolidinol, which can be a significant advantage for reaction setup and workup.
Impact on Synthesis: A Logical Framework
The selection between these analogs is a classic optimization problem in process chemistry. The choice depends on the specific reaction partners and desired outcome.
Caption: Decision logic for selecting a pyrrolidinol building block.
Conclusion
(3R)-1-isopropylpyrrolidin-3-ol is a valuable chiral building block whose utility in pharmaceutical synthesis is contingent upon rigorous quality control. A comprehensive testing regimen, including GC for chemical purity and chiral HPLC for enantiomeric excess, is essential to ensure its suitability for GMP manufacturing. When compared to alternatives like the parent (3R)-pyrrolidin-3-ol and the N-methyl analog, the N-isopropyl derivative offers enhanced nucleophilicity and lipophilicity, albeit with increased steric hindrance. This comparative data empowers researchers and drug development professionals to make informed, data-driven decisions, optimizing their synthetic routes and ensuring the quality and consistency of their final API.
References
- Benchchem. Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol.
- CymitQuimica. 1-Isopropyl-3-pyrrolidinol.
- Chemsrc. 1-Isopropyl-3-pyrrolidinol | CAS#:42729-56-6.
- PubChem. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874.
- ChemBK. (R)-(+)-3-PYRROLIDINOL.
- Merck. 3-(Pyrrolidin-1-yl)propan-1-ol.
- ChemBK. 1-Methylpyrrolidin-3-Ol.
- CymitQuimica. (R)-Pyrrolidin-3-ol.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- Ghosh, A., et al. (2014). An Overview on Pharmaceutical Impurities and its Importance in Pharmaceutical Industry. International Journal of Pharmaceutical Sciences and Research.
- CymitQuimica. 1-Isopropyl-3-pyrrolidinol.
- Benchchem. Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery.
- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
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- Pharmaffiliates. CAS No : 42729-56-6| Chemical Name : 1-Isopropyl-3-pyrrolidinol.
- Tokyo Chemical Industry Co., Ltd. (JP). 1-Isopropyl-3-pyrrolidinol | 42729-56-6.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (3R)-1-(propan-2-yl)pyrrolidin-3-ol hydrochloride
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of (3R)-1-(propan-2-yl)pyrrolidin-3-ol hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is ingrained in the entire lifecycle of our chemical reagents. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that our practices are both safe and scientifically sound.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the first step in managing its disposal. While a specific Safety Data Sheet (SDS) for (3R)-1-(propan-2-yl)pyrrolidin-3-ol hydrochloride is not always readily available, data from closely related pyrrolidinol analogs, such as (R)-3-Pyrrolidinol hydrochloride and 3-Pyrrolidinol, provide a strong basis for a conservative risk assessment.
Based on this data, the compound should be handled as a substance that:
-
Causes skin irritation (Category 2) .[1]
-
Causes serious eye irritation (Category 2) .[1]
-
May be harmful if swallowed (Acute toxicity - Category 4, Oral) .[1][2]
The hydrochloride salt form suggests it is likely a solid with some degree of water solubility. Upon combustion, nitrogen-containing organic compounds can produce toxic nitrogen oxides (NOx), and the hydrochloride component can generate hydrogen chloride gas. This necessitates disposal via controlled incineration by a licensed facility and strictly prohibits disposal in common laboratory trash or down the drain.[3][4]
Table 1: Key Chemical and Hazard Data (Based on Analogs)
| Property | Value/Classification | Rationale & Implication for Disposal |
|---|---|---|
| Physical State | Solid (presumed) | Solid waste must be segregated from liquid waste streams. |
| GHS Hazard Class | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3, Acute Tox. 4 (Oral) | Requires full PPE during handling and disposal. Prohibits drain/trash disposal. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | Waste must be segregated from these chemical classes to prevent violent reactions.[5] |
| Hazardous Decomp. | Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Hydrogen chloride gas. | Disposal must be managed by a professional service equipped for hazardous materials. |
The Core Disposal Workflow: A Step-by-Step Protocol
The guiding principle for chemical disposal is to ensure safety and regulatory compliance at every stage. This workflow is designed as a self-validating system, minimizing risk to personnel and the environment.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the waste container, ensure you are wearing appropriate PPE. The choice of PPE is directly dictated by the hazard assessment.
-
Gloves: Wear chemical-resistant gloves, such as nitrile. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves as solid hazardous waste.[2][6]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.[2]
-
Lab Coat: A standard laboratory coat protects against skin contact.[3]
-
Work Area: All handling of this waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[5]
-
Solid Waste:
-
Liquid Waste:
-
If the compound is in a solution, collect it in a dedicated liquid hazardous waste container.
-
Crucially, do not mix this waste stream with other solvent wastes unless compatibility has been explicitly confirmed. [7] For example, mixing a hydrochloride salt solution with a basic waste stream could cause a reaction. Segregate from strong acids, bases, and oxidizing agents.[5]
-
Step 3: Container Management - Secure and Compliant Containment
The integrity and labeling of your waste container are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9]
-
Container Selection: Use a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must have a secure, tightly-fitting lid.[7][8] Keep the container closed at all times except when adding waste.[10][11]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with a standardized hazardous waste tag.[10][12] The label must include:
-
The full, unabbreviated chemical name: "(3R)-1-(propan-2-yl)pyrrolidin-3-ol hydrochloride" and all other constituents, including solvents, with their approximate percentages.[10]
-
The relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed").[9]
-
The accumulation start date (the date the first waste was added).
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designated SAAs are where waste is safely stored at or near the point of generation before being moved for pickup.[9][12]
-
Store the sealed waste container in a designated SAA.
-
The SAA must be under the control of the laboratory personnel generating the waste.[10]
-
Ensure the SAA is away from ignition sources and incompatible materials.[7]
-
Use secondary containment, such as a plastic tub, to prevent the spread of potential spills.[8][11][12]
Step 5: Arranging for Final Disposal
Disposal of hazardous chemical waste must be handled by professionals.
-
Contact EHS: Once the container is nearly full (e.g., 90%), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[7][10]
-
Never dispose of this chemical down the drain or in the regular trash. [3][4] This is a direct violation of EPA regulations under the Resource Conservation and Recovery Act (RCRA) and can lead to environmental contamination and significant penalties.[8]
Protocol for Empty Container Decontamination
Empty containers that once held (3R)-1-(propan-2-yl)pyrrolidin-3-ol hydrochloride must be properly decontaminated before they can be disposed of as non-hazardous waste.[7]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water, ethanol, or acetone).[7]
-
Collect Rinsate: Collect all three portions of the rinsate. This rinsate is now considered hazardous liquid waste and must be added to your designated hazardous liquid waste container.[7][11]
-
Deface Label: Completely remove or deface the original chemical label on the empty, rinsed container.[5]
-
Final Disposal: The decontaminated container can now be disposed of according to your institution's guidelines for clean lab glass or plastic.[5]
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing waste containing (3R)-1-(propan-2-yl)pyrrolidin-3-ol hydrochloride.
Caption: Disposal decision workflow for (3R)-1-(propan-2-yl)pyrrolidin-3-ol HCl.
References
-
Hazardous Chemical Waste Management Guidelines - Columbia University | Research. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. [Link]
-
PYRROLIDINE FOR SYNTHESIS Safety Data Sheet - Loba Chemie. [Link]
-
Managing Hazardous Chemical Waste in the Lab - Lab Manager. [Link]
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Hazardous Waste and Disposal - American Chemical Society (ACS). [Link]
-
Chemical Waste Disposal Guidelines for Educational Facilities - MLI Environmental. [Link]
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Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]
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Chemical and Hazardous Waste - Harvard Environmental Health and Safety. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
